Product packaging for Imidocarb Dipropionate(Cat. No.:CAS No. 55750-06-6)

Imidocarb Dipropionate

货号: B1671755
CAS 编号: 55750-06-6
分子量: 496.6 g/mol
InChI 键: AFGQXWSHYUHHNV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

See also: Imidocarb (has active moiety).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20N6O.2C3H6O2<br>C25H32N6O5 B1671755 Imidocarb Dipropionate CAS No. 55750-06-6

3D Structure of Parent

Interactive Chemical Structure Model





属性

IUPAC Name

1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea;propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O.2C3H6O2/c26-19(24-15-5-1-3-13(11-15)17-20-7-8-21-17)25-16-6-2-4-14(12-16)18-22-9-10-23-18;2*1-2-3(4)5/h1-6,11-12H,7-10H2,(H,20,21)(H,22,23)(H2,24,25,26);2*2H2,1H3,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGQXWSHYUHHNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)O.CCC(=O)O.C1CN=C(N1)C2=CC(=CC=C2)NC(=O)NC3=CC=CC(=C3)C4=NCCN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046604
Record name Imidocarb dipropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55750-06-6
Record name Imidocarb dipropionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055750066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidocarb dipropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-bis(3-(4,5-dihydro-1H-imidazol-2-yl)phenyl)urea) dipropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.338
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IMIDOCARB DIPROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZSM1M03SHC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Synthesis and Purification of Imidocarb Dipropionate

This compound is a carbanilide derivative with potent antiprotozoal activity, widely used in veterinary medicine for the treatment and prevention of parasitic infections such as babesiosis. This technical guide provides a comprehensive overview of its chemical synthesis and purification, including detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

Chemical Synthesis

The synthesis of this compound is a multi-step process that begins with the formation of a urea derivative, followed by a cyclization reaction to create the imidazoline rings, and concludes with the formation of the dipropionate salt.

Step 1: Synthesis of 1,3-Bis-(3-cyano-phenyl)-urea

The initial step involves the reaction of 3-amino benzonitrile with a carbonylating agent to form the symmetrical urea compound, 1,3-bis-(3-cyano-phenyl)-urea. A common method employs carbonyl diimidazole as the carbonyl source.

Step 2: Synthesis of 1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea (Imidocarb Base)

The second step is a cyclization reaction where 1,3-bis-(3-cyano-phenyl)-urea reacts with ethylenediamine, typically in the presence of a catalyst such as sulfur, to form the imidocarb base.

Step 3: Synthesis of this compound

The final step is the conversion of the imidocarb base into its more stable and soluble dipropionate salt. This is achieved by reacting the base with propionic acid in a suitable solvent.

Overall Synthesis Workflow

G A 3-Amino Benzonitrile C 1,3-Bis-(3-cyano-phenyl)-urea A->C Acetone, Triethylamine 50-55°C, 6-8 hours B Carbonyl Diimidazole B->C E 1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea (Imidocarb Base) C->E Methanol 60-65°C D Ethylenediamine + Sulfur (catalyst) D->E G This compound E->G Methanol, Propionic Acid 25-35°C F Propionic Acid F->G

Caption: Chemical synthesis workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 1,3-Bis-(3-cyano-phenyl)-urea[1]
  • To a solution of 3-amino benzonitrile (100 g) in acetone (500 ml), add carbonyl diimidazole (103 g) and triethylamine (42.8 g) at 50-55°C.

  • Stir the reaction mixture for 6-8 hours and then distill off the solvent.

  • Add water (1000 ml) to the reaction mass and distill to remove any remaining traces of acetone.

  • Stir the mixture at 60-65°C for 30-45 minutes.

  • Cool the reaction mass to 25-35°C and continue stirring for 1-2 hours.

  • Filter the solid, wash with water, and suck dry.

  • The crude material is then heated in methanol (1000 ml) to 60-65°C and stirred for 30-45 minutes.

  • Cool the mixture to 25-35°C and stir for 1-2 hours.

  • Filter the solid, wash with methanol, and suck dry to obtain 1,3-bis-(3-cyano-phenyl)-urea.

Protocol 2: Synthesis of 1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea (Imidocarb Base)[1]
  • Charge a reaction vessel with 1,3-bis-(3-cyano-phenyl)-urea (100 g), a catalytic amount of sulfur, and ethylenediamine.

  • Heat the reaction mixture and stir until the cyclization is complete.

  • Upon completion, the reaction mass is worked up to isolate the crude imidocarb base.

Protocol 3: Synthesis and Purification of this compound[1][2]
  • Stir 1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea (100g) in methanol (400 ml) at 25-35°C for 5-10 minutes.[1]

  • Add propionic acid (42.5g) and activated carbon (20g) to the reaction mixture and stir for 30-45 minutes.[1]

  • Filter the reaction mass through a hyflow bed and wash with methanol (100 ml).[1]

  • Charge acetone (1500 ml) to the filtrate and heat to 50-55°C with stirring.[1]

  • Cool the reaction mass to 25-35°C and stir for 1-2 hours to allow for crystallization.[1]

  • Filter the solid, wash with acetone, and suck dry to yield this compound.[1]

  • For further purification, the crude this compound (85g, 0.24mol) can be dissolved in ethyl acetate (340mL) by heating to reflux.[2]

  • Add activated carbon (4.3g), reflux for 30 minutes, and filter.[2]

  • Cool the filtrate to room temperature and add propionic acid (39.2g, 0.53mol) dropwise.[2]

  • A large amount of white solid will precipitate. Cool to 5-10°C and stir for 2 hours to complete crystallization.[2]

  • Filter, wash the filter cake with a small amount of ethyl acetate, and dry under vacuum to obtain pure this compound.[2]

Purification of this compound

Purification is critical to ensure the quality and safety of the final active pharmaceutical ingredient (API). Common purification methods include recrystallization and sterile filtration.

Recrystallization

As described in the synthesis protocol, recrystallization from a solvent system such as methanol/acetone or ethyl acetate is an effective method for purifying this compound.[1][2] The use of activated carbon helps to remove colored impurities.

Sterile API Preparation

A method for preparing sterile this compound has been developed to avoid the need for organic solvents and recrystallization.[3][4][5]

  • Imidocarb base is suspended in purified water.

  • The suspension is heated to 30-40°C, and propionic acid is added dropwise to form the salt, which dissolves.

  • The resulting solution is then passed through a sterilizing filtration system.

  • The sterile solution is spray-dried in a sterile environment to yield the sterile API.

This method is advantageous as it is environmentally friendly, has a high yield (above 95%), and is suitable for large-scale industrial production.[3][4]

Quantitative Data Summary

ParameterStep 1: Urea Formation[1]Step 3: Salt Formation & Purification[1]Recrystallization[2]Sterile API Preparation[3][5]
Starting Material 3-Amino BenzonitrileImidocarb BaseCrude this compoundImidocarb Base
Reagents Carbonyl Diimidazole, TriethylaminePropionic Acid, Activated CarbonPropionic Acid, Activated CarbonPropionic Acid
Solvent(s) Acetone, Water, MethanolMethanol, AcetoneEthyl AcetatePurified Water
Temperature 50-65°C25-55°CReflux, then 5-10°C30-40°C
Reaction Time 6-8 hours1-2 hours (crystallization)2 hours (crystallization)Not specified
Yield Not specifiedNot specified93%>95%

Impurities

During the synthesis and storage of this compound, several related substances and potential impurities can form. These may include starting materials, intermediates, by-products of side reactions, and degradation products.[6] Known impurities that are monitored can include dealkylated derivatives, N-oxide species, and hydrolysis products.[6] Analytical methods such as HPLC are used to control the levels of these impurities to ensure the quality of the final product.[6][7]

References

Molecular Targets of Imidocarb Dipropionate in Babesia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Imidocarb dipropionate is a carbanilide diamidine that remains a cornerstone in the treatment and prophylaxis of babesiosis, a tick-borne disease caused by intraerythrocytic protozoan parasites of the genus Babesia. Despite its long-standing use in veterinary medicine, a complete understanding of its precise molecular targets within the parasite has been the subject of ongoing investigation. This technical guide synthesizes the current knowledge on the molecular mechanisms of Imidocarb, presenting evidence for its primary interaction with parasite DNA and exploring other potential targets. This document provides an in-depth overview of its mode of action, quantitative efficacy data, and detailed experimental protocols relevant to its study, serving as a critical resource for researchers in parasitology and drug development.

Introduction to this compound

This compound is a vital therapeutic agent against various Babesia species, including B. bovis, B. bigemina, B. caballi, and B. canis[1][2]. Its efficacy is well-established, capable of clearing parasitemia and in some cases, achieving sterile cure to prevent the establishment of carrier states[3][4]. The drug's primary mechanism is believed to involve the disruption of nucleic acid metabolism, a critical pathway for the rapidly replicating parasite within host erythrocytes.

Primary Molecular Target: Parasite DNA

The predominant hypothesis for Imidocarb's mode of action is its direct interaction with parasite deoxyribonucleic acid (DNA). As a dicationic aromatic diamidine, its structure facilitates binding to the minor groove of DNA, particularly at AT-rich regions. This interaction is thought to physically obstruct the DNA template, thereby inhibiting essential cellular processes.

Consequences of DNA Binding:

  • Inhibition of DNA Replication: By binding to the DNA, Imidocarb can prevent the unwinding of the double helix and block the progression of DNA polymerase. This halts the synthesis of new DNA, which is essential for parasite multiplication.

  • Interference with Cellular Repair: The presence of the drug-DNA complex can also impede the function of DNA repair enzymes, leading to the accumulation of DNA damage and ultimately triggering programmed cell death (apoptosis) in the parasite[2].

The diagram below illustrates the proposed primary mechanism of action.

MoA cluster_host Host Erythrocyte cluster_parasite Parasite Cell Parasite Babesia Parasite Nucleus Parasite Nucleus / Apicoplast Parasite->Nucleus Localizes to DNA AT-Rich DNA Minor Groove Nucleus->DNA Binds to Replication DNA Replication & Transcription DNA->Replication Inhibits Imidocarb Imidocarb Dipropionate Imidocarb->Parasite Enters Host Cell & Parasite Death Parasite Death Replication->Death Leads to

Caption: Proposed mechanism of Imidocarb action on Babesia DNA.

Potential Secondary Molecular Targets

While DNA binding is the most supported mechanism, other targets for Imidocarb have been proposed, though the evidence is less definitive.

  • Polyamine Metabolism: One hypothesis suggests that Imidocarb may interfere with the production or utilization of polyamines[5]. Polyamines are essential for cell growth and proliferation, and their disruption could be detrimental to the parasite. This mechanism is thought to be shared with other diamidine drugs.

  • Topoisomerase Inhibition: Topoisomerases are enzymes that manage the topology of DNA and are crucial for replication. While not extensively studied in Babesia in the context of Imidocarb, inhibition of these enzymes is a known mechanism for other antiparasitic agents. Further investigation is required to validate if Imidocarb has a significant inhibitory effect on Babesia topoisomerases.

Quantitative Efficacy Data

The in vitro efficacy of this compound has been quantified against several Babesia species. The half-maximal inhibitory concentration (IC50) is a key metric for drug potency. The data below is compiled from various studies.

Babesia SpeciesStrain/IsolateIC50 / MIC50Assay MethodReference
B. divergensBovine Isolates27-34 µg/LTritiated Hypoxanthine[6]
B. divergensHuman Isolates27-34 µg/LTritiated Hypoxanthine[6]
B. bovisTexas T2Bo~117.3 nMMicroscopic Examination[7][8]
B. bigeminaN/A~61.5 nMMicroscopic Examination[9]
B. bovisN/A~0.87 µg/mLNot Specified[6]

Note: Values are converted where possible for comparison, but direct comparison should be made cautiously due to variations in experimental conditions.

Key Experimental Protocols

The determination of drug efficacy and mechanism of action relies on robust experimental methodologies. Below are detailed protocols for key assays cited in the study of Imidocarb against Babesia.

In Vitro Drug Susceptibility Testing: SYBR Green I Assay

This high-throughput method quantifies parasite proliferation by measuring the fluorescence of SYBR Green I dye, which binds to nucleic acids.

Protocol:

  • Parasite Culture: Maintain an in vitro culture of the desired Babesia species (e.g., B. bovis) in bovine erythrocytes using a suitable medium (e.g., M199) supplemented with bovine serum at 37°C in a microaerophilic environment (5% CO₂, 5% O₂, 90% N₂)[1].

  • Plate Preparation: Prepare a 96-well microtiter plate. Add serial dilutions of this compound to triplicate wells. Include wells for positive controls (infected RBCs with no drug) and negative controls (uninfected RBCs).

  • Incubation: Add the parasite culture to the wells to achieve a starting parasitemia of ~1% and a final hematocrit of 2.5-5%. Incubate the plate for 72-96 hours under culture conditions[1].

  • Lysis and Staining: Prepare a lysis buffer containing Tris, EDTA, saponin, Triton X-100, and SYBR Green I dye[1]. Add 100 µL of this lysis buffer to each well.

  • Fluorescence Reading: Incubate the plate in the dark at room temperature for 1 hour. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths set to approximately 485 nm and 520 nm, respectively[4][10].

  • Data Analysis: Calculate the percent inhibition of parasite growth relative to the drug-free controls. Determine the IC50 value by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a dose-response curve.

Workflow Start Start: Babesia Culture (1% Parasitemia, 5% HCT) Plate Prepare 96-well Plate: - Serial Drug Dilutions - Positive/Negative Controls Start->Plate Incubate Add Culture to Plate Incubate for 96 hours (37°C, 5% CO2) Plate->Incubate Lysis Add Lysis Buffer with SYBR Green I Dye Incubate->Lysis Read Incubate 1 hr (Dark) Read Fluorescence (Ex:485nm, Em:520nm) Lysis->Read Analyze Calculate % Inhibition Determine IC50 Value Read->Analyze

Caption: Experimental workflow for the SYBR Green I drug susceptibility assay.
DNA Binding Analysis: Fluorescent Intercalator Displacement (FID) Assay

This assay indirectly measures the binding of a compound to DNA by detecting the displacement of a fluorescent DNA intercalator, such as ethidium bromide or thiazole orange.

Protocol:

  • Reagent Preparation: Prepare a solution of a specific DNA structure (e.g., a synthetic AT-rich oligonucleotide) in a suitable buffer (e.g., Tris-EDTA). Add a fluorescent intercalator (e.g., ethidium bromide) to the DNA solution to achieve a stable baseline fluorescence[11][12].

  • Assay Setup: In a 96-well black plate, add the DNA-dye complex to each well.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include control wells with no compound.

  • Incubation and Measurement: Incubate the plate for a short period at room temperature to allow binding to reach equilibrium. Measure the fluorescence intensity using a plate reader.

  • Data Analysis: The binding of Imidocarb to the DNA will displace the fluorescent dye, causing a decrease in fluorescence. The percentage of fluorescence decrease is plotted against the compound concentration to determine the binding affinity (e.g., DC50, the concentration required to displace 50% of the dye).

Conclusion and Future Directions

The primary molecular target of this compound in Babesia is widely accepted to be the parasite's DNA. Its action as a DNA minor groove binding agent provides a strong rationale for its efficacy in inhibiting parasite replication. While alternative mechanisms involving polyamine metabolism or topoisomerase inhibition remain plausible, they require more direct experimental validation within Babesia species.

Future research should focus on:

  • High-Resolution Structural Studies: Co-crystallization of Imidocarb with Babesia DNA could provide definitive proof of its binding mode and sequence specificity.

  • Target Validation: Utilizing advanced genetic tools, such as CRISPR-Cas9, to investigate the downstream effects of Imidocarb on specific DNA repair and replication pathways in the parasite.

  • Investigation of Resistance Mechanisms: As with any antimicrobial, understanding potential resistance mechanisms is crucial. Studies should investigate whether mutations in DNA-binding regions or alterations in drug uptake could confer resistance.

A deeper molecular understanding will not only solidify our knowledge of this essential drug but also pave the way for the rational design of novel, more potent anti-babesial agents.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Chemical Properties and Stability of Imidocarb Dipropionate

This technical guide provides a comprehensive overview of the chemical properties and stability of this compound, an antiprotozoal agent primarily used in veterinary medicine. The information is curated for professionals in research and drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and analytical workflows.

Chemical and Physical Properties

This compound is a carbanilide derivative effective against various protozoal infections in animals, such as babesiosis and anaplasmosis.[1][2][3] It appears as a white to off-white, odorless crystalline powder.[4] The compound is known to be stable under ambient conditions.[4]

PropertyValueSource
Molecular Formula C25H32N6O5[4][5]
Molecular Weight 496.56 g/mol [5] (Calculated)
Melting Point 203°C (decomposes)[2]
Solubility Slightly soluble in water, Soluble in Methanol[2][4]
Appearance White to off-white crystalline powder[4]
Storage Inert atmosphere, Room Temperature[4]
CAS Number 55750-06-6[4]

Stability Profile

The stability of a pharmaceutical compound is critical for its formulation, storage, and efficacy.[6] this compound has been subjected to various stress conditions to evaluate its stability.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[7] Studies show that this compound is sensitive to acidic and basic conditions, while demonstrating greater stability under neutral (water), thermal, and photolytic stress.[8]

ConditionObservationSource
Acidic Sensitive / Prone to degradation[8][9]
Alkaline (Basic) Sensitive / Prone to degradation[8][9]
Oxidative Susceptible to degradation[9]
Thermal Relatively stable[8]
Photolytic Relatively stable[8]
High-Temperature Stability Test

A specific high-temperature study was conducted to assess the thermal stability of this compound powder.

ParameterConditionsDurationResultsSource
Appearance, pH, Clarity, Moisture, Impurities, Content 60°C, unsealed weighting bottles10 daysNo obvious changes observed in any of the key parameters tested.[10]

Mechanism of Action

The antiprotozoal activity of this compound is multifaceted. Its primary mechanisms involve disrupting essential cellular processes within the parasite.[11][12] It interferes with the synthesis or utilization of polyamines, which are crucial for cell growth and replication.[11] Additionally, it is suggested to block the transport of inositol into infected erythrocytes, further inhibiting parasite metabolism.[1][11] A secondary action reported is the inhibition of acetylcholinesterase.[13]

cluster_parasite Parasite Metabolism polyamines Polyamine Synthesis/ Utilization dna_rna DNA/RNA Synthesis polyamines->dna_rna inositol Inositol Uptake inositol->dna_rna replication Parasite Replication dna_rna->replication imidocarb This compound imidocarb->polyamines Interferes with imidocarb->inositol Blocks prep Sample Preparation (Dissolve 10mg in 25ml diluent, further dilute to 20 µg/ml) hplc HPLC System (C18 Column, 1.0 ml/min) prep->hplc separation Chromatographic Separation (Mobile Phase: 80:20 TFA:ACN) hplc->separation detection PDA Detection (λ = 243 nm) separation->detection analysis Data Analysis (Peak Area vs. Concentration) detection->analysis

References

The Structure-Activity Relationship of Imidocarb Dipropionate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Imidocarb dipropionate, a carbanilide derivative, is a potent antiprotozoal agent widely used in veterinary medicine for the treatment and prevention of parasitic infections, most notably babesiosis and anaplasmosis.[1][2] Its efficacy is intrinsically linked to its chemical structure. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, drawing upon available data for imidocarb itself and structurally related compounds. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Core Structure and Chemical Class

Imidocarb is chemically classified as a 1,3-bis(3-(2-imidazolin-2-yl)phenyl)urea.[1] This N,N'-diarylurea structure is a recognized chemotype with antiprotozoal activity against a range of parasites, including Plasmodium falciparum, Toxoplasma gondii, Trypanosoma brucei rhodesiense, and Leishmania donovani.[3] The core structure consists of a central urea moiety symmetrically substituted with two phenyl rings, each bearing a 2-imidazoline group at the meta position.

Structure-Activity Relationship Insights

While comprehensive SAR studies specifically on this compound analogs are limited in the public domain, analysis of related N,N'-diarylureas and diamidine compounds provides valuable insights into the structural features crucial for antiprotozoal activity.

Key Structural Features for Activity:
  • Cationic Groups: The imidazoline rings of imidocarb are protonated at physiological pH, conferring a dicationic nature to the molecule. This positive charge is considered critical for its mechanism of action, which involves binding to the minor groove of parasite DNA.[4]

  • Aromatic System: The phenyl rings provide the necessary scaffold to position the cationic groups at an appropriate distance to facilitate DNA interaction.

  • Urea Linker: The central urea moiety contributes to the overall shape and rigidity of the molecule, influencing its binding affinity to the target.

  • Symmetry: The symmetrical nature of imidocarb may enhance its binding avidity to the repetitive sequences found in parasite DNA.

Insights from Related Compounds:

Studies on other N,N'-diarylureas have shown that modifications to the aromatic rings and the urea linker can significantly impact activity and selectivity. For instance, the substitution pattern on the phenyl rings of other diarylureas has been shown to modulate their activity against various protozoa.[3][4][5][6]

Quantitative Data Summary

The following table summarizes the available quantitative data on the in vitro activity of imidocarb and related compounds against Babesia species. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions.

CompoundParasite SpeciesIC50Reference
ImidocarbBabesia bovis0.87 µg/mL[7]
ImidocarbBabesia divergens (bovine isolates)< 6.6 mg/L (effective concentration)[7]
This compound (IDP)Trypanosoma evansi2.73 µM[8]

Mechanism of Action

The primary mechanism of action of this compound is believed to be the inhibition of nucleic acid synthesis in the parasite.[8] This is achieved through the binding of the dicationic imidocarb molecule to the AT-rich regions of the DNA minor groove. This interaction interferes with DNA replication and transcription, ultimately leading to parasite death.

Another proposed mechanism involves the interference with polyamine biosynthesis.[9] Polyamines are essential for cellular proliferation, and their disruption can be detrimental to the parasite.

The following diagram illustrates the proposed mechanism of action:

Imidocarb_Mechanism_of_Action cluster_host_cell Host Erythrocyte cluster_parasite Babesia Parasite Imidocarb Imidocarb Parasite Parasite Imidocarb->Parasite Enters DNA DNA Imidocarb->DNA Binds to minor groove Polyamine_Biosynthesis Polyamine_Biosynthesis Imidocarb->Polyamine_Biosynthesis Inhibits Nucleic_Acid_Synthesis Nucleic Acid Synthesis DNA->Nucleic_Acid_Synthesis Template for Parasite_Death Parasite_Death Polyamine_Biosynthesis->Parasite_Death Inhibition leads to Nucleic_Acid_Synthesis->Parasite_Death Inhibition leads to

Caption: Proposed mechanism of action of Imidocarb.

Experimental Protocols

In Vitro Culture of Babesia Species

The in vitro cultivation of Babesia is essential for drug susceptibility testing. The following is a generalized protocol based on established methods.[7][10][11][12][13]

1. Materials:

  • RPMI 1640 medium supplemented with 25 mM HEPES.

  • Human or bovine serum (10-20%).

  • Gentamicin.

  • Human or bovine red blood cells (RBCs).

  • Babesia-infected RBCs for culture initiation.

  • 96-well culture plates.

  • Incubator with a controlled atmosphere (5% CO2, 5-10% O2, 85-90% N2) at 37°C.

2. Procedure:

  • Prepare the complete culture medium by supplementing RPMI 1640 with serum and antibiotics.

  • Wash the RBCs three times in RPMI 1640.

  • Prepare a 5% hematocrit suspension of RBCs in the complete culture medium.

  • Add the Babesia-infected RBCs to the fresh RBC suspension to achieve the desired initial parasitemia (e.g., 1%).

  • Dispense the culture suspension into 96-well plates.

  • Incubate the plates at 37°C in a humidified, low-oxygen atmosphere.

  • Monitor parasite growth daily by preparing Giemsa-stained thin blood smears and examining them under a microscope.

  • Change the culture medium daily or every other day.

In Vitro Drug Susceptibility Assay

This protocol outlines the determination of the 50% inhibitory concentration (IC50) of a compound against Babesia in vitro.[7][10][14]

1. Materials:

  • Continuous in vitro culture of Babesia.

  • Test compounds (e.g., this compound and its analogs) dissolved in a suitable solvent (e.g., DMSO).

  • 96-well plates.

  • SYBR Green I nucleic acid stain or [3H]-hypoxanthine for parasite proliferation assessment.

  • Fluorometer or liquid scintillation counter.

2. Procedure:

  • Prepare serial dilutions of the test compounds in the complete culture medium.

  • Synchronize the Babesia culture to the ring stage, if possible.

  • In a 96-well plate, add the parasitized RBC suspension (e.g., 1% parasitemia, 2.5% hematocrit).

  • Add the different concentrations of the test compounds to the wells. Include drug-free wells as a negative control and wells with a known anti-babesial drug as a positive control.

  • Incubate the plate for 48-72 hours under the same conditions as the in vitro culture.

  • To assess parasite proliferation, either:

    • SYBR Green I assay: Lyse the RBCs and stain the parasite DNA with SYBR Green I. Measure the fluorescence using a fluorometer.

    • [3H]-hypoxanthine incorporation assay: Add [3H]-hypoxanthine to the cultures and incubate for a further 24 hours. Harvest the cells and measure the incorporated radioactivity using a liquid scintillation counter.

  • Calculate the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

The workflow for in vitro drug susceptibility testing is depicted below:

Drug_Susceptibility_Workflow Start Start Prepare_Culture Prepare Babesia Culture (1% Parasitemia, 2.5% Hematocrit) Start->Prepare_Culture Prepare_Compounds Prepare Serial Dilutions of Test Compounds Start->Prepare_Compounds Plate_Setup Dispense Culture and Compounds into 96-well Plate Prepare_Culture->Plate_Setup Prepare_Compounds->Plate_Setup Incubation Incubate for 48-72h (37°C, low O2) Plate_Setup->Incubation Proliferation_Assay Assess Parasite Proliferation (SYBR Green I or [3H]-hypoxanthine) Incubation->Proliferation_Assay Data_Analysis Calculate IC50 Values Proliferation_Assay->Data_Analysis End End Data_Analysis->End

Caption: In vitro drug susceptibility testing workflow.

Conclusion

This compound remains a cornerstone in the treatment of protozoal diseases in animals. Its efficacy is derived from its unique dicationic diarylurea structure, which targets parasite DNA. While specific SAR studies on imidocarb analogs are not extensively available, the broader understanding of related antiprotozoal diamidines and diarylureas provides a solid foundation for future drug design and optimization efforts. The experimental protocols detailed herein offer a standardized approach for the evaluation of new chemical entities, facilitating the discovery of next-generation anti-babesial agents with improved efficacy and safety profiles. Further research into the precise molecular interactions of imidocarb with its target and a more detailed exploration of its effects on parasite signaling pathways will be crucial for the rational design of novel therapies.

References

Imidocarb Dipropionate's Interference with Parasitic Polyamine Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidocarb dipropionate, a carbanilide derivative, is a widely used antiprotozoal agent effective against various parasitic infections, notably babesiosis and theileriosis. While its precise mechanism of action is not fully elucidated, a compelling body of evidence suggests its efficacy is linked to the disruption of polyamine metabolism, a pathway critical for parasite proliferation and survival. This technical guide provides an in-depth exploration of the proposed interference of this compound with polyamine production in parasites. It consolidates quantitative data on drug efficacy, details relevant experimental protocols, and visualizes the key biochemical pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of parasitology and drug development.

Introduction: The Critical Role of Polyamines in Parasites

Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for a multitude of cellular processes in all living organisms. In parasitic protozoa, they play a pivotal role in:

  • Cellular Proliferation and Differentiation: Polyamines are indispensable for cell division and the complex life cycle transitions of parasites.

  • Nucleic Acid and Protein Synthesis: They stabilize DNA and RNA structures and are involved in the regulation of transcription and translation.

  • Modulation of Host Immune Response: Parasite-derived polyamines can influence the host's immune system to favor parasite survival.

The polyamine biosynthesis pathway in many protozoan parasites exhibits significant differences from that of their mammalian hosts, making it an attractive target for selective chemotherapy. Key enzymes in this pathway include ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC).

This compound: An Aromatic Diamidine Antiparasitic

This compound belongs to the aromatic diamidine class of compounds, which are known for their antiprotozoal activity. It is a cornerstone for the treatment and prophylaxis of infections caused by Babesia and Theileria species in veterinary medicine.

Quantitative Efficacy Data

The in vitro and in vivo efficacy of this compound has been demonstrated against various parasitic protozoa. The following tables summarize key quantitative data from published studies.

Parasite SpeciesAssay TypeMetricValueReference
Babesia bovisIn vitroIC5087 µg/mL[1]
Theileria equi (FL strain)In vitroIC50~28.7 nM[2]
Theileria equi (TX isolate)In vitroIC50~6 nM[2]
Babesia caballiIn vivoClearanceHigh-dose regimen eliminated infection[3]
Theileria sergentiIn vivoParasitemia Reduction~80%[4]
Babesia ovisIn vivoEfficacy1.2 mg/kg IM effective in controlling fatal infections[5]

Table 1: Efficacy of this compound Against Various Parasites

ParameterValueSpeciesReference
Peak Plasma Concentration7.9 µg/mL (within 4h)Sheep[6]
Plasma Half-life45-55 days (by 60 days post-2nd dose)Cattle[6]

Table 2: Pharmacokinetic Parameters of this compound

Proposed Mechanism of Action: Interference with Polyamine Metabolism

While direct enzymatic inhibition studies on this compound are scarce, its structural similarity to other aromatic diamidines, such as pentamidine and diminazene aceturate (Berenil), provides strong inferential evidence for its mechanism of action. These compounds are known to disrupt polyamine homeostasis in parasites through several potential mechanisms:

  • Inhibition of Polyamine Biosynthesis Enzymes: Aromatic diamidines have been shown to inhibit key enzymes in the polyamine synthesis pathway.

  • Interference with Polyamine Transport: These compounds can block the uptake of essential polyamines from the host environment.

  • Alteration of Polyamine Catabolism: They may also affect the enzymes involved in the back-conversion of polyamines.

Signaling Pathway: Polyamine Biosynthesis in Apicomplexan Parasites

The following diagram illustrates the canonical polyamine biosynthesis pathway found in many apicomplexan parasites, highlighting the potential points of interference by this compound.

Polyamine_Biosynthesis cluster_pathway Polyamine Biosynthesis Pathway cluster_inhibition Potential Inhibition by this compound cluster_transport Polyamine Transport Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine Ornithine Decarboxylase (ODC) Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase Spermine Spermine Spermidine->Spermine Spermine Synthase SAM S-adenosylmethionine (SAM) dcSAM Decarboxylated SAM (dcSAM) SAM->dcSAM S-adenosylmethionine Decarboxylase (AdoMetDC) dcSAM_edge dcSAM->dcSAM_edge Imidocarb Imidocarb Dipropionate ODC_inhibition Imidocarb->ODC_inhibition Inhibits? AdoMetDC_inhibition Imidocarb->AdoMetDC_inhibition Inhibits? Transport_inhibition Imidocarb->Transport_inhibition Inhibits? Transporter Polyamine Transporter Extracellular Extracellular Polyamines Extracellular->Transporter Intracellular Intracellular Pool Transporter->Intracellular

Caption: Polyamine biosynthesis pathway and potential inhibition sites by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the effect of this compound on parasite polyamine metabolism.

Quantification of Intracellular Polyamines by HPLC

This protocol is adapted from established methods for polyamine analysis in biological samples.

Objective: To quantify the levels of putrescine, spermidine, and spermine in parasite cultures treated with this compound.

Materials:

  • Parasite culture (e.g., Babesia bovis in vitro culture)

  • This compound

  • Perchloric acid (PCA), 0.2 M

  • Dansyl chloride solution (10 mg/mL in acetone)

  • Saturated sodium carbonate solution

  • Proline solution (100 mg/mL)

  • Toluene

  • HPLC system with a fluorescence detector (Excitation: 340 nm, Emission: 515 nm)

  • Reversed-phase C18 column

  • Acetonitrile

  • Water (HPLC grade)

  • Polyamine standards (putrescine, spermidine, spermine)

Procedure:

  • Sample Preparation:

    • Culture parasites to the desired density. Treat experimental cultures with varying concentrations of this compound for a specified duration (e.g., 24, 48 hours). Include an untreated control.

    • Harvest the parasites by centrifugation and wash with phosphate-buffered saline (PBS).

    • Lyse the parasite pellet by adding 200 µL of cold 0.2 M PCA.

    • Vortex vigorously and incubate on ice for 30 minutes.

    • Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet the protein precipitate.

    • Transfer the supernatant to a new microfuge tube. This is the polyamine extract.

  • Dansylation:

    • To 100 µL of the polyamine extract, add 200 µL of saturated sodium carbonate and 400 µL of dansyl chloride solution.

    • Vortex and incubate in the dark at 60°C for 1 hour.

    • Add 100 µL of proline solution to quench the reaction by reacting with excess dansyl chloride.

    • Vortex and incubate for 30 minutes at room temperature.

  • Extraction of Dansylated Polyamines:

    • Add 500 µL of toluene to the reaction mixture.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 1,000 x g for 5 minutes to separate the phases.

    • Carefully collect the upper toluene layer containing the dansylated polyamines and transfer to a new tube.

    • Evaporate the toluene to dryness under a stream of nitrogen.

    • Reconstitute the dried residue in 100 µL of acetonitrile.

  • HPLC Analysis:

    • Inject 20 µL of the reconstituted sample onto the C18 column.

    • Elute the dansylated polyamines using a gradient of acetonitrile in water.

    • Monitor the fluorescence at the specified wavelengths.

    • Quantify the polyamines by comparing the peak areas to a standard curve generated with known concentrations of polyamine standards.

HPLC_Workflow start Parasite Culture (+/- Imidocarb) harvest Harvest and Wash Parasites start->harvest lyse Lyse with Perchloric Acid harvest->lyse extract Extract Polyamines (Supernatant) lyse->extract dansylate Dansylation Reaction extract->dansylate extract_dansyl Toluene Extraction dansylate->extract_dansyl evaporate Evaporate Toluene extract_dansyl->evaporate reconstitute Reconstitute in Acetonitrile evaporate->reconstitute hplc HPLC Analysis with Fluorescence Detection reconstitute->hplc quantify Quantify Polyamines hplc->quantify

Caption: Workflow for the quantification of intracellular polyamines using HPLC.

In Vitro Ornithine Decarboxylase (ODC) Activity Assay

This protocol is based on the measurement of ¹⁴CO₂ released from L-[1-¹⁴C]ornithine.

Objective: To determine the inhibitory effect of this compound on the ODC activity in parasite lysates.

Materials:

  • Parasite lysate

  • This compound

  • L-[1-¹⁴C]ornithine

  • Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM DTT, 0.1 mM EDTA, 0.1 mM pyridoxal-5'-phosphate

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Scintillation vials

  • Scintillation cocktail

  • Filter paper discs soaked in a CO₂ trapping agent (e.g., hyamine hydroxide)

Procedure:

  • Enzyme Preparation:

    • Harvest parasites and prepare a cell-free lysate by sonication or freeze-thaw cycles in a suitable buffer.

    • Centrifuge to remove cell debris and collect the supernatant containing the enzyme.

    • Determine the protein concentration of the lysate.

  • Assay Reaction:

    • In a reaction tube, pre-incubate the parasite lysate with various concentrations of this compound for 15 minutes at 37°C. Include a control without the inhibitor.

    • Initiate the reaction by adding L-[1-¹⁴C]ornithine to a final concentration of (e.g., 0.5 mM, with a specific activity of ~2 µCi/µmol).

    • Place a filter paper disc soaked in the CO₂ trapping agent in a suspended well or attached to the cap of the reaction tube.

    • Seal the tubes and incubate at 37°C for a defined period (e.g., 60 minutes).

  • Stopping the Reaction and Trapping CO₂:

    • Stop the reaction by injecting 10% TCA into the reaction mixture, taking care not to touch the filter paper.

    • Continue the incubation for another 60 minutes at room temperature to allow for the complete release and trapping of ¹⁴CO₂.

  • Measurement of Radioactivity:

    • Carefully remove the filter paper disc and place it in a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

    • Calculate the ODC activity as nmol of CO₂ produced per mg of protein per hour.

    • Determine the percentage of inhibition by this compound relative to the untreated control.

ODC_Assay_Workflow start Parasite Lysate Preparation preincubate Pre-incubate with This compound start->preincubate reaction Add L-[1-¹⁴C]ornithine & Incubate preincubate->reaction trap_co2 Trap ¹⁴CO₂ on Filter Paper reaction->trap_co2 stop_reaction Stop Reaction with TCA reaction->stop_reaction measure Measure Radioactivity in Scintillation Counter stop_reaction->measure calculate Calculate ODC Activity & % Inhibition measure->calculate

Caption: Workflow for the in vitro ODC activity assay.

Conclusion and Future Directions

The evidence, largely inferred from the action of structurally similar aromatic diamidines, strongly suggests that this compound's antiparasitic activity is, at least in part, due to its interference with polyamine metabolism. This interference likely occurs through the inhibition of key biosynthetic enzymes and/or the blockade of polyamine transport from the host.

To definitively establish this mechanism of action, further research is warranted. Specifically, studies should focus on:

  • Directly measuring the effects of this compound on the enzymatic activity of purified ODC and AdoMetDC from Babesia and Theileria species.

  • Quantifying the intracellular polyamine pools in these parasites following treatment with this compound using techniques such as HPLC or mass spectrometry.

  • Investigating the impact of this compound on polyamine transporter function in these parasites.

  • Utilizing metabolomic and proteomic approaches to gain a broader understanding of the metabolic perturbations caused by this compound treatment.

A clearer understanding of the molecular targets of this compound will not only provide insights into its efficacy but also pave the way for the development of novel and more potent antiparasitic agents that exploit the unique features of the polyamine pathway in these pathogens.

References

Methodological & Application

Application Notes and Protocols for Efficacy Testing of Imidocarb Dipropionate in Experimental Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data summaries for evaluating the efficacy of imidocarb dipropionate in various experimental animal models of parasitic diseases, including babesiosis, theileriosis, and anaplasmosis.

Introduction

This compound is a carbanilide derivative with broad-spectrum antiprotozoal activity. It is widely used in veterinary medicine for the treatment and prophylaxis of infections caused by Babesia, Theileria, and Anaplasma species.[1][2][3] Efficacy testing in controlled laboratory settings using animal models is a critical step in the development and registration of new formulations, as well as for understanding the drug's pharmacokinetic and pharmacodynamic properties.

The mechanism of action of this compound is not fully elucidated but is known to interfere with nucleic acid metabolism in susceptible parasites. It is believed to act by binding to DNA and interfering with its replication and function. Additionally, it has been shown to have anticholinesterase activity.[4][5]

Experimental Animal Models

A variety of animal models are utilized to test the efficacy of this compound against different pathogens. The choice of model depends on the target parasite and the host species of interest.

Rodent Models

Rodent models, particularly mice, are often used for initial screening and dose-determination studies due to their small size, low cost, and ease of handling.

  • Babesia microti in Mice: This model is relevant for studying human babesiosis. BALB/c mice are commonly used and can be experimentally infected with B. microti.[6]

Large Animal Models

Large animal models are essential for efficacy testing in the target species and for studies that require larger blood volumes or longer observation periods.

  • Bovine Babesiosis and Anaplasmosis: Cattle are the natural hosts for Babesia bovis, Babesia bigemina, and Anaplasma marginale. Experimental infections in cattle are crucial for evaluating drugs intended for veterinary use.[7][8]

  • Equine Piroplasmosis: Horses are the definitive hosts for Theileria equi and Babesia caballi. Experimental infection models in horses are necessary for developing effective treatments for equine piroplasmosis.[9][10][11]

  • Canine Babesiosis: Dogs are susceptible to infection with various Babesia species, including Babesia canis and Babesia gibsoni. Experimental models in dogs are used to evaluate the efficacy of babesicidal drugs.[12]

  • Ovine Babesiosis: Sheep can be experimentally infected with Babesia ovis to test the efficacy of therapeutic and prophylactic treatments.[13][14]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound from various experimental studies.

Table 1: Therapeutic Efficacy of this compound in Different Animal Models

Disease Animal Model Parasite Species Dosage (mg/kg) Route Efficacy Reference(s)
Equine PiroplasmosisHorsesTheileria equi4.0 (4 doses, 72h apart)IM5 out of 6 horses cleared of infection (as determined by nested PCR and serology)[9]
Equine PiroplasmosisHorsesBabesia caballi4.0 (4 doses, 72h apart)IMCleared persistent infection and eliminated transmission potential[10]
Bovine AnaplasmosisCattleAnaplasma marginale3.0 (single dose)SCHighly efficacious against acute infection[7]
Bovine AnaplasmosisCattleAnaplasma marginale5.0 (2 doses, 14 days apart)SC/IMEliminated the carrier state[15]
Ovine BabesiosisLambsBabesia ovis1.2 (single dose)IMEffective in controlling fatal infections; a second dose was required to control recrudescence[14]
Canine BabesiosisDogsBabesia canis5.0 (2 doses, 1 week apart)IMSuccessful treatment of clinical babesiosis[16]

Table 2: Prophylactic Efficacy of this compound

Disease Animal Model Parasite Species Dosage (mg/kg) Route Protection Period Reference(s)
Ovine BabesiosisLambsBabesia ovis2.4-Protection observed when administered 1-4 weeks before infection[13]
Canine BabesiosisDogsBabesia canis6.0SCProvided protection against challenge for at least 4 weeks[12]

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a general workflow for in vivo efficacy testing of this compound.

G cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Phase animal_selection Animal Selection and Acclimatization pre_screening Pre-screening (Baseline Health & Parasite-Free Status) animal_selection->pre_screening randomization Randomization into Treatment and Control Groups pre_screening->randomization infection Experimental Infection (Parasite Inoculation) randomization->infection monitoring Monitoring of Clinical Signs and Parasitemia infection->monitoring treatment This compound Administration monitoring->treatment efficacy_assessment Efficacy Assessment (PCR, Serology, Clinical Scoring) treatment->efficacy_assessment data_analysis Data Analysis and Reporting efficacy_assessment->data_analysis

General workflow for in vivo efficacy testing.
Protocol for Efficacy Testing against Theileria equi in Horses

Objective: To evaluate the efficacy of this compound in clearing Theileria equi infection in experimentally infected horses.

Materials:

  • Healthy, parasite-free horses

  • Theileria equi stabilate for inoculation

  • This compound injectable solution (e.g., Imizol®)

  • Sterile syringes and needles

  • Blood collection tubes (with and without anticoagulant)

  • Microscope slides and Giemsa stain

  • PCR reagents and equipment for nested PCR

  • ELISA kits for T. equi antibody detection

Procedure:

  • Animal Selection and Acclimatization: Select healthy adult horses, confirmed to be free of T. equi and other blood-borne parasites by PCR and serology. Acclimatize the animals to the housing conditions for at least two weeks.

  • Experimental Infection: Inoculate the horses with a standardized dose of T. equi stabilate intravenously or via tick transmission.[17]

  • Monitoring of Infection: Monitor the horses daily for clinical signs of piroplasmosis, including fever, lethargy, anorexia, and icterus. Collect blood samples regularly to monitor parasitemia by microscopic examination of Giemsa-stained blood smears and to confirm infection by PCR.

  • Treatment: Once infection is established (typically confirmed by positive PCR and the appearance of clinical signs), administer this compound at a dose of 4.0 mg/kg body weight by deep intramuscular injection. Repeat the treatment for a total of four doses at 72-hour intervals.[9]

  • Post-Treatment Monitoring and Efficacy Assessment:

    • Continue daily clinical monitoring.

    • Collect blood samples at regular intervals (e.g., weekly for the first month, then monthly) for PCR and serological analysis.

    • PCR: Perform nested PCR on whole blood to detect the presence of T. equi DNA.[9][18]

    • Serology: Use a competitive enzyme-linked immunosorbent assay (cELISA) to monitor the antibody response to T. equi. A decline in antibody titers and eventual seronegativity is an indicator of successful parasite clearance.[10][19]

    • Blood Transfer (optional but definitive): To confirm parasite clearance, blood from treated horses can be transfused into a naïve, splenectomized horse. The recipient horse is then monitored for the development of infection.[9]

  • Data Analysis: Compare the rates of parasite clearance (PCR negativity), seroconversion to negative, and resolution of clinical signs between the treated and untreated control groups.

Protocol for Efficacy Testing against Anaplasma marginale in Cattle

Objective: To evaluate the efficacy of this compound for the treatment of acute anaplasmosis and elimination of the carrier state in cattle.

Materials:

  • Healthy, Anaplasma-free cattle

  • Anaplasma marginale stabilate or infected blood for inoculation

  • This compound injectable solution

  • Standard veterinary clinical examination equipment

  • Blood collection supplies

  • Giemsa stain and microscopy supplies

  • PCR and serological testing reagents

Procedure:

  • Animal Model: Use healthy, splenectomized or intact calves, confirmed to be free of A. marginale.

  • Infection: Inoculate cattle with A. marginale infected blood intravenously.

  • Monitoring: Monitor rectal temperature and clinical signs daily. Collect blood samples to determine packed cell volume (PCV) and parasitemia (percentage of infected erythrocytes).

  • Treatment for Acute Anaplasmosis: When clinical signs are apparent and parasitemia is rising, administer a single subcutaneous injection of this compound at 3.0 mg/kg.[7]

  • Treatment to Eliminate Carrier State: In persistently infected cattle, administer two intramuscular or subcutaneous injections of this compound at 5.0 mg/kg, 14 days apart.[15]

  • Efficacy Assessment:

    • Acute Disease: Monitor the resolution of clinical signs, reduction in parasitemia, and recovery of PCV.

    • Carrier State Elimination: Assess efficacy through a combination of serological tests and sub-inoculation of blood into susceptible, splenectomized calves.[15]

Signaling Pathway and Mechanism of Action

The primary mechanism of action of this compound is believed to be the disruption of nucleic acid synthesis in the parasite.

G cluster_host Host Erythrocyte cluster_parasite Parasite (e.g., Babesia) parasite_dna Parasite DNA dna_replication DNA Replication & Transcription parasite_dna->dna_replication parasite_rna Parasite RNA dna_replication->parasite_rna protein_synthesis Protein Synthesis parasite_rna->protein_synthesis parasite_survival Parasite Survival & Proliferation protein_synthesis->parasite_survival imidocarb This compound imidocarb->parasite_dna Binds to DNA imidocarb->dna_replication Inhibits

Proposed mechanism of action of this compound.

Disclaimer: These protocols are intended as a general guide. Researchers should adapt them to their specific experimental conditions and adhere to all applicable animal welfare regulations and guidelines.

References

Application Note: Quantification of Imidocarb Dipropionate Using a Stability-Indicating RP-HPLC Method

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Imidocarb dipropionate in pharmaceutical formulations. The developed isocratic method utilizes a C18 column with a simple mobile phase, ensuring high-throughput analysis with excellent accuracy, precision, and linearity. This method is suitable for routine quality control and stability testing of this compound.

Introduction

This compound is a carbanilide derivative used in veterinary medicine as an antiprotozoal agent for the treatment of infections such as babesiosis and anaplasmosis.[1][2][3] Accurate quantification of this compound in pharmaceutical dosage forms is crucial to ensure its safety and efficacy. This application note presents a detailed protocol for a stability-indicating RP-HPLC method that can reliably quantify this compound, even in the presence of degradation products.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for method development, particularly in selecting the appropriate solvent, column, and detection wavelength.

PropertyValueReference
Chemical FormulaC19H20N6O · 2C3H6O2[4]
Molecular Weight496.6 g/mol [4]
AppearanceWhite to off-white crystalline powder[5]
SolubilitySoluble in water and methanol; slightly soluble in ethanol, DMSO, and dimethyl formamide.[2][4][2][4]
UV Maximum (λmax)243 nm, 254 nm, 260 nm[1][4][6]

Experimental Protocol

Materials and Reagents
  • This compound reference standard (Purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA) (Analytical grade)

  • Milli-Q water or HPLC grade water

  • This compound injection (120 mg/mL) for sample analysis

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • Sonicator

Chromatographic Conditions

The following chromatographic conditions were optimized for the separation and quantification of this compound:

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase 0.2% Trifluoroacetic acid (TFA) in water : Acetonitrile (80:20, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 243 nm
Run Time Approximately 10 minutes
Preparation of Solutions

Diluent: A mixture of water and acetonitrile (1:1, v/v) was used as the diluent.[1]

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in the diluent and make up the volume. Sonicate for 10 minutes to ensure complete dissolution.

Working Standard Solutions (5 - 40 µg/mL): Prepare a series of working standard solutions by appropriately diluting the standard stock solution with the mobile phase to obtain concentrations ranging from 5 µg/mL to 40 µg/mL.[1][7]

Sample Solution (20 µg/mL): Take 1 mL of the this compound injection (120 mg/mL) and transfer it to a 100 mL volumetric flask. Dilute to volume with the diluent. From this solution, transfer 1 mL to a 10 mL volumetric flask and make up the volume with the mobile phase to achieve a final concentration of approximately 20 µg/mL. Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The developed RP-HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1] The key validation parameters are summarized in the table below.

ParameterResult
Linearity Range 5 - 40 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.0015 µg/mL
Limit of Quantification (LOQ) 0.0048 µg/mL
Accuracy (% Recovery) 98% - 102%
Precision (%RSD) < 2%
Retention Time Approximately 6.08 minutes[7]

Workflow and Diagrams

The overall workflow for the quantification of this compound is depicted in the following diagram.

experimental_workflow prep Preparation stock Standard Stock Solution (100 µg/mL) prep->stock sample_prep Sample Preparation (Injection 120 mg/mL) prep->sample_prep working Working Standard Solutions (5-40 µg/mL) stock->working hplc_analysis RP-HPLC Analysis working->hplc_analysis final_sample Final Sample Solution (~20 µg/mL) sample_prep->final_sample final_sample->hplc_analysis data_acquisition Data Acquisition (Chromatogram) hplc_analysis->data_acquisition quantification Quantification (Peak Area vs. Concentration) data_acquisition->quantification report Report Generation quantification->report

Caption: Experimental workflow for this compound quantification.

The logical relationship for the method development and validation process is illustrated below.

logical_relationship method_dev Method Development optimization Optimization of Chromatographic Conditions method_dev->optimization validation Method Validation (ICH Q2(R1)) optimization->validation linearity Linearity validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision lod_loq LOD & LOQ validation->lod_loq specificity Specificity validation->specificity application Application to Pharmaceutical Formulations validation->application

Caption: Logical relationship of method development and validation.

Conclusion

The described RP-HPLC method is simple, rapid, and reliable for the quantification of this compound in pharmaceutical formulations. The method's validation demonstrates its suitability for routine quality control analysis and stability studies, ensuring the integrity and potency of the drug product. The use of a common C18 column and a straightforward mobile phase makes this method easily adaptable in most analytical laboratories.

References

Application Note: TLC-Densitometry for Rapid Residue Analysis of Imidocarb Dipropionate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidocarb dipropionate is a widely used antiprotozoal agent in veterinary medicine for treating parasitic infections in cattle, such as babesiosis and anaplasmosis.[1][2][3] Due to its persistence in edible tissues, monitoring its residue levels in food products of animal origin is crucial for consumer safety.[1][2] While high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are common for this analysis, thin-layer chromatography (TLC) combined with densitometry offers a simpler, cost-effective, and rapid alternative for screening and quantification.[3][4][5] This application note provides a detailed protocol for the analysis of this compound residues in various matrices using TLC-densitometry.

Quantitative Data Summary

The following tables summarize the quantitative data for the analysis of this compound using TLC-densitometry and a comparative HPLC method.

Table 1: TLC-Densitometry Method Validation Parameters [3][4][5]

ParameterResult
Linearity Range0.1 - 1.8 µ g/band
Limit of Detection (LOD)0.02 µ g/band
Mobile PhaseEthyl acetate–methanol–ammonia–water (8.5:1:0.5:0.2, v/v/v/v)
Stationary PhaseSilica gel 60 F254 TLC plates
Detection Wavelength254 nm

Table 2: Comparative HPLC Method Validation Parameters [3][4]

ParameterResult
Linearity Range0.25 - 40 µg/mL
Limit of Detection (LOD)0.073 µg/mL
Mobile PhaseSodium acetate buffer–methanol–acetonitrile (55:30:15, v/v/v), pH 4.6
ColumnReversed-phase cyano column
Detection Wavelength254 nm
Flow Rate1.2 mL/min

Experimental Protocols

This section details the methodologies for sample preparation and TLC-densitometric analysis of this compound.

Sample Preparation

The following protocol is a generalized procedure for the extraction of this compound from biological matrices such as meat and milk, adapted from various chromatographic methods.[3][4][6][7]

Materials:

  • Homogenizer or blender

  • Centrifuge

  • Solid-Phase Extraction (SPE) columns (e.g., weak cation exchange)

  • Methanol, Acetonitrile, Formic acid

  • Nitrogen evaporator

  • Vortex mixer

  • 0.22 µm syringe filters

Procedure:

  • Homogenization: Weigh 1-5 g of the tissue sample or 1-5 mL of the milk sample. Homogenize the tissue sample with a suitable buffer or solvent. For milk samples, protein precipitation can be achieved using methanol.

  • Extraction: Add an appropriate extraction solvent (e.g., a mixture of methanol and acetonitrile) to the homogenized sample.[6] Vortex the mixture for 1-2 minutes, followed by ultrasonication for 15 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge the sample at approximately 7000 x g for 10 minutes to separate the supernatant from the solid debris.[6]

  • Solid-Phase Extraction (SPE) Clean-up:

    • Condition the SPE column with methanol followed by water.[6]

    • Load the supernatant onto the conditioned SPE column.

    • Wash the column with a methanol/water mixture to remove interferences.[6]

    • Elute the this compound from the column using a mixture of methanol and formic acid (e.g., 96:4, v/v).[6][8]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[6][8] Reconstitute the residue in a small, known volume of a suitable solvent (e.g., methanol/water, 15:85, v/v).[6][8]

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before applying it to the TLC plate.

TLC-Densitometry Analysis

This protocol is based on a validated TLC-densitometric method for this compound.[3][4][5]

Materials:

  • TLC silica gel 60 F254 plates

  • Developing tank

  • Micropipettes or automatic TLC spotter

  • Densitometer with a UV detector

  • This compound standard solution

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., methanol) to cover the desired concentration range (e.g., 0.1 to 1.8 µ g/band ).

  • Sample Application: Apply a known volume (e.g., 10 µL) of the prepared sample extracts and standard solutions as bands onto the TLC plate.

  • Chromatographic Development: Place the TLC plate in a developing tank saturated with the mobile phase: ethyl acetate–methanol–ammonia–water (8.5:1:0.5:0.2, v/v/v/v).[3][4][5] Allow the solvent front to migrate to a predetermined distance.

  • Drying: Remove the plate from the tank and allow it to air dry completely in a fume hood.

  • Densitometric Measurement: Scan the dried plate using a densitometer at a wavelength of 254 nm.[3][4]

  • Quantification: Generate a calibration curve by plotting the peak area of the standards against their corresponding concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow for the TLC-densitometry analysis of this compound.

experimental_workflow cluster_prep Sample Preparation Steps cluster_tlc TLC-Densitometry Steps sample Sample Receipt (Meat/Milk) prep Sample Preparation sample->prep Start homogenization Homogenization/ Protein Precipitation extraction Solvent Extraction homogenization->extraction centrifugation Centrifugation extraction->centrifugation spe Solid-Phase Extraction (SPE) Clean-up centrifugation->spe evaporation Evaporation & Reconstitution spe->evaporation tlc TLC Analysis evaporation->tlc Prepared Extract spotting Sample & Standard Spotting development Chromatographic Development spotting->development drying Plate Drying development->drying densitometry Densitometric Measurement drying->densitometry data Data Analysis densitometry->data Raw Data quantification Quantification & Reporting data->quantification

Caption: Experimental workflow for this compound residue analysis.

logical_relationship matrix Biological Matrix (e.g., Tissue, Milk) extraction Extraction matrix->extraction analyte This compound (Target Analyte) analyte->extraction interferences Matrix Interferences (e.g., Fats, Proteins) interferences->extraction cleanup Clean-up (SPE) extraction->cleanup Crude Extract separation TLC Separation cleanup->separation Clean Extract detection Densitometric Detection separation->detection Separated Analyte result Quantitative Result detection->result

Caption: Logical relationship of the analytical process components.

References

Application Note: High-Throughput Analysis of Imidocarb Dipropionate in Bovine Tissues by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and robust ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative determination of Imidocarb dipropionate residues in various bovine tissues, including liver, kidney, muscle, and fat. The protocol employs an enzymatic digestion step followed by solid-phase extraction for sample cleanup, ensuring high recovery and minimal matrix effects. The method has been validated according to the Veterinary International Conference on Harmonization (VICH) guidelines and is suitable for routine monitoring and residue depletion studies in support of food safety programs.

Introduction

This compound is a carbanilide derivative widely used in veterinary medicine for the treatment and prevention of protozoan diseases in cattle, such as babesiosis and anaplasmosis.[1][2] Due to its persistence in edible tissues, regulatory agencies worldwide have established maximum residue limits (MRLs) to ensure consumer safety.[2][3] This necessitates the availability of reliable and sensitive analytical methods for the routine monitoring of Imidocarb residues in animal-derived food products. This application note presents a detailed protocol for the extraction and quantification of Imidocarb in bovine tissues using UPLC-MS/MS, a technique offering high selectivity and sensitivity.[1][2]

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Tissue_Homogenization Tissue Homogenization (1g) Enzymatic_Digestion Enzymatic Digestion (Subtilis Protease) Tissue_Homogenization->Enzymatic_Digestion Extraction Solid-Phase Extraction (SPE) Enzymatic_Digestion->Extraction Elution Elution Extraction->Elution Evaporation_Reconstitution Evaporation & Reconstitution Elution->Evaporation_Reconstitution UPLC_Separation UPLC Separation Evaporation_Reconstitution->UPLC_Separation MS_Detection MS/MS Detection (MRM) UPLC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for Imidocarb analysis in tissues.

Materials and Reagents

  • This compound reference standard

  • Subtilis protease

  • Phosphate buffered saline (PBS)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, deionized

  • Solid-phase extraction (SPE) cartridges (e.g., weak cation-exchange)

  • Bovine tissue samples (liver, kidney, muscle, fat)

Equipment

  • Homogenizer

  • Centrifuge

  • Water bath or incubator

  • SPE manifold

  • Nitrogen evaporator

  • UPLC system coupled with a triple quadrupole mass spectrometer

Detailed Protocols

Sample Preparation
  • Homogenization: Weigh 1.0 ± 0.02 g of tissue sample into a 50 mL polypropylene centrifuge tube.[2]

  • Enzymatic Digestion: Add 1 mL of PBS buffer and vortex for 1 minute. Add 300 μL of subtilis protease solution and vortex for 2 minutes. Incubate the samples at 37°C for 6 hours with oscillation.[2]

  • Extraction: After digestion, add 2 mL of PBS buffer, vortex for 1 minute, and sonicate for 15 minutes. Centrifuge at 7500 x g for 10 minutes.[2]

  • Solid-Phase Extraction (SPE):

    • Condition a weak cation-exchange SPE cartridge.

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analyte with an appropriate solvent (e.g., methanol containing formic acid).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.

UPLC-MS/MS Analysis

UPLC Conditions

ParameterValue
Column C18 reverse-phase column (e.g., TSK-GEL ODS 100V)[1]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Optimized for analyte separation
Flow Rate 0.35 mL/min[3]
Injection Volume 2 µL[3]
Column Temperature 40°C[3]

MS/MS Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[1][3]
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 175 ([M+2H]²⁺)[4][5][6][7]
Product Ions (m/z) 162, 145, 188[4][5][6][7]
Collision Energy Optimized for each transition
Dwell Time Optimized for each transition

Quantitative Data Summary

The following tables summarize the performance characteristics of the described method for the analysis of Imidocarb in various bovine tissues.

Table 1: Method Validation Parameters

ParameterLiverKidneyMuscleFat
Linearity (r²) >0.99>0.99>0.99>0.99
LOD (µg/kg) 0.5[1]0.5[1]0.5[1]N/A
LOQ (µg/kg) 1.0 - 10[1]1.0 - 10[1]1.0 - 10[1]50[3]

Table 2: Recovery and Precision Data

TissueSpiked Concentration (µg/kg)Recovery (%)Intra-day Precision (RSD%)Inter-day Precision (RSD%)
Liver Low, Medium, High78.1 - 89.6[2]2.5 - 4.8[2]3.0 - 3.9[2]
Kidney Low, Medium, High77.8 - 88.6[2]0.5 - 4.22.1 - 4.8
Muscle Low, Medium, High80.4 - 82.23.2 - 6.11.4 - 6.9
Fat Low, Medium, High84.3 - 88.5[2]2.7 - 15.0[2]6.6 - 13.4[2]

Signaling Pathway/Logical Relationship Diagram

G cluster_instrument Mass Spectrometer Precursor Precursor Ion (m/z 175) Collision_Cell Collision Cell (Fragmentation) Precursor->Collision_Cell Enters Product_Ions Product Ions (m/z 162, 145, 188) Collision_Cell->Product_Ions Generates

Caption: MRM fragmentation of dicationic Imidocarb.

Discussion

The presented UPLC-MS/MS method provides excellent sensitivity and specificity for the determination of this compound in bovine tissues. The enzymatic digestion step is crucial for releasing protein-bound residues, thereby improving extraction efficiency and overall recovery.[2] The use of multiple reaction monitoring (MRM) enhances the selectivity of the analysis by monitoring specific precursor-to-product ion transitions, which minimizes the potential for matrix interference.[4][5][6][7]

The validation data demonstrates that the method is accurate, precise, and linear over a wide range of concentrations, making it suitable for regulatory compliance testing. The liver and kidney have been identified as the target tissues for Imidocarb residues, exhibiting the highest concentrations and longest depletion times.[2]

Conclusion

This application note provides a comprehensive and validated UPLC-MS/MS method for the routine analysis of this compound in bovine tissues. The detailed protocol and performance data will be valuable for researchers, scientists, and drug development professionals involved in food safety and veterinary drug residue analysis. The method is sensitive, reliable, and can be readily implemented in a high-throughput laboratory setting.

References

Application Notes and Protocols for Imidocarb Dipropionate Administration in Laboratory Animals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidocarb dipropionate is a carbanilide derivative widely recognized for its potent antiprotozoal activity.[1] It is extensively used in veterinary medicine for the treatment and prophylaxis of parasitic infections, most notably babesiosis and anaplasmosis in a range of animals including cattle, horses, sheep, and dogs.[1][2][3] Its mechanism of action is primarily attributed to the interference with polyamine synthesis and/or utilization, and the prevention of inositol entry into erythrocytes harboring the parasite.[3] For laboratory researchers, this compound serves as a valuable tool in studies involving parasitic diseases and as a compound for broader pharmacological and toxicological screening.

These application notes provide detailed protocols for the preparation and administration of this compound to various laboratory animal species. The information is compiled to ensure safe and effective use in a research setting, with a focus on reproducibility and accuracy.

Data Presentation: Quantitative Parameters

The following tables summarize key quantitative data for the administration of this compound across different animal species as reported in the literature.

Table 1: Dosage and Administration Routes
Animal SpeciesDosage Range (mg/kg body weight)Route of AdministrationCommon Use in SpeciesReference(s)
Mice 1.0Intravenous (IV)Pharmacokinetic studies[4]
646 - 723 (LD50)Oral (PO)Toxicity studies[5]
Rats 5.0Subcutaneous (SC), Oral (PO)Pharmacokinetic and residue studies[2][4]
454 - 1251 (LD50)Oral (PO)Toxicity studies[5]
Dogs 4.0Intravenous (IV)Pharmacokinetic studies
5.0Subcutaneous (SC)Treatment of Babesia microti-like infection[6]
6.0Subcutaneous (SC)Chemoprophylactic studies for Babesia canis[7]
6.6Intramuscular (IM), Subcutaneous (SC)Treatment of babesiosis[8][9][10]
Pigs 2.0Intravenous (IV), Intramuscular (IM)Pharmacokinetic studies[11]
Sheep 1.2Intramuscular (IM)Treatment of babesiosis[4]
2.0Intravenous (IV)Pharmacokinetic studies[4]
4.5Intramuscular (IM)Pharmacokinetic studies[4]
Cattle 1.2 - 3.0Intramuscular (IM), Subcutaneous (SC)Treatment and prophylaxis of babesiosis[4]
Horses 2.4Intramuscular (IM)Treatment of Babesia caballi[12]
3.4Intramuscular (IM), Subcutaneous (SC)Treatment of babesiosis and anaplasmosis[5]
Table 2: Pharmacokinetic Parameters
Animal SpeciesDose (mg/kg) & RoutePeak Plasma Concentration (Cmax)Time to Peak (Tmax)Plasma Half-Life (t½)Reference(s)
Dogs 4.0 (IV)--207 ± 45 minutes[13]
Goats 4.0 (IV)--251 ± 94 minutes[13]
Pigs 2.0 (IM)2.02 µg/mL0.54 hours13.91 hours (after IV)[11]
Sheep 4.5 (IM)7.9 µg/mLWithin 4 hours-[4]
Rats 5.0 (SC)--Initial ~3 days, increasing to 7-8 days[2][4]

Experimental Protocols

Protocol 1: Preparation of this compound Sterile Solution for Injection

This protocol describes the preparation of a sterile solution of this compound suitable for administration to laboratory animals. Commercially available sterile solutions, such as Imizol®, are often available at a concentration of 120 mg/mL.[8][9] If starting from a powder, sterile preparation is critical.

Materials:

  • This compound powder

  • Sterile Water for Injection

  • Propionic acid (for pH adjustment, if necessary)

  • Sterile vials

  • Syringes and sterile filters (0.22 µm)

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.

  • Dissolve the powder in Sterile Water for Injection. A common commercial formulation contains 120 mg of this compound per mL.[8][9]

  • The pH of commercial formulations is often buffered to approximately 4.5 with propionic acid.[4] If preparing from powder, check the pH and adjust if necessary to fall within a physiologically acceptable range for injection, while maintaining compound stability.

  • Once fully dissolved, sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile vial.

  • Store the final sterile solution between 2° and 25°C (36° and 77°F) and protect from light.[8][9] Once a vial is punctured, it is recommended to use it within 28 days.[8][9]

  • For accurate dosing in small laboratory animals like mice and rats, further dilution with sterile saline or water for injection may be necessary to achieve the desired dose in a manageable injection volume (e.g., 0.1-0.2 mL).

Protocol 2: Administration of this compound to Rodents (Mice/Rats)

Pre-Administration Checklist:

  • Accurately weigh each animal to determine the correct dose volume.

  • Ensure the this compound solution is at the correct concentration and has been properly stored.

  • Use appropriate animal handling and restraint techniques.

  • Select the correct needle and syringe size for the intended route of administration.

Subcutaneous (SC) Administration:

  • Grasp the animal and lift the loose skin over the back/scruff area to form a tent.

  • Insert the needle into the base of the tented skin, parallel to the spine.

  • Aspirate briefly to ensure the needle is not in a blood vessel.

  • Inject the calculated volume of the solution.

  • Withdraw the needle and gently massage the area to aid dispersion.

Intramuscular (IM) Administration:

  • Identify the large quadriceps muscle of the hind limb.

  • Insert the needle into the muscle at a 90-degree angle.

  • Aspirate to check for blood.

  • Inject the solution slowly. The volume should be kept small (typically <0.1 mL for mice) to avoid muscle damage.

  • Withdraw the needle.

Post-Administration Monitoring:

  • Observe animals for any immediate adverse reactions, which can include cholinergic signs like salivation, nasal drip, or tremors.[8][14]

  • Monitor for pain at the injection site.[14]

  • For toxicity studies, monitor for lethargy, ataxia, and convulsions.[3]

  • Long-term monitoring may be required depending on the experimental design. Increased tumor incidence has been noted in rats with prolonged exposure.[8][9][10]

Visualizations

Experimental Workflow for Administration

The following diagram outlines the general workflow for preparing and administering this compound in a laboratory setting.

G cluster_prep Solution Preparation cluster_admin Animal Administration cluster_post Post-Administration p1 Weigh Imidocarb Dipropionate Powder p2 Dissolve in Sterile Vehicle p1->p2 p3 pH Adjustment (if necessary) p2->p3 p4 Sterile Filtration (0.22 µm filter) p3->p4 p5 Store in Sterile Vial (Protect from Light) p4->p5 a2 Calculate Dose Volume p5->a2 Use prepared solution a1 Accurate Animal Weight Measurement a1->a2 a3 Select Route of Administration (SC/IM/IV) a2->a3 a4 Administer Dose a3->a4 m1 Monitor for Adverse Reactions a4->m1 m2 Collect Samples (Blood, Tissue) m1->m2 m3 Data Analysis m2->m3

Caption: Workflow for this compound Preparation and Administration.

Putative Signaling Pathway Interference

The primary mechanism of Imidocarb is not fully elucidated in terms of specific signaling pathways in host cells, but it is known to disrupt polyamine metabolism in protozoa. Polyamines are crucial for cell proliferation and differentiation. The diagram below illustrates a simplified, hypothetical relationship based on its known antiprotozoal action.

Caption: Imidocarb's inhibitory effects on parasite cellular functions.

Disclaimer: These protocols are intended for guidance in a research setting. All procedures involving laboratory animals must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee. Researchers must adhere to all local, national, and international regulations regarding animal welfare. Intravenous administration is strictly prohibited for some commercial formulations and should be approached with extreme caution.[8][9][10]

References

Application Notes: Imidocarb Dipropionate for Clearing Persistent Babesia caballi Infection

Author: BenchChem Technical Support Team. Date: November 2025

1.0 Introduction

Equine piroplasmosis (EP), caused by the tick-borne protozoa Babesia caballi and Theileria equi, presents a significant challenge to equine health and international trade.[1] Animals that recover from the acute phase of infection often become persistent, asymptomatic carriers that can act as a source of infection for ticks.[2] Eliminating the parasite from these carrier animals is crucial for control and for meeting regulatory requirements for international movement. Imidocarb dipropionate, a carbanilide derivative, is the primary drug used for the treatment of equine piroplasmosis.[1][3][4] These notes provide detailed protocols and data on the application of a high-dose regimen of this compound designed to clear persistent B. caballi infection.

2.0 Mechanism of Action

This compound's primary mechanism of action against Babesia parasites is believed to involve two main pathways. It interferes with the parasite's access to inositol, a crucial component for cell signaling and membrane development. Additionally, it is thought to disrupt the synthesis or utilization of polyamines, which are essential for nucleic acid and protein synthesis. This interference leads to vacuolization and structural damage within the parasite's cytoplasm, ultimately resulting in its death.[4][5]

3.0 Efficacy and Considerations

A specific high-dose regimen of this compound has been shown to be effective in clearing persistent B. caballi infection in horses.[6][7][8] Successful clearance eliminates the risk of transmission through blood transfer or tick vectors.[6][9] Evidence for complete parasite elimination is based on four key criteria:

  • Inability to detect parasite DNA using sensitive quantitative PCR (qPCR) and nested PCR.[6][8][9]

  • Conversion from seropositive to seronegative status as measured by competitive enzyme-linked immunosorbent assay (cELISA).[6][9]

  • Failure to transmit the infection to a susceptible, naive horse via whole blood inoculation.[6][8][9]

  • Inability of ticks to acquire and transmit the infection after feeding on a treated horse.[6][8][9]

It is important to note that some studies have reported treatment failures even with high-dose regimens, where parasite DNA was detected weeks after treatment.[10][11] This highlights the necessity of rigorous post-treatment monitoring using highly sensitive molecular diagnostics.

4.0 Potential Side Effects and Management

Administration of this compound can be associated with adverse effects, primarily due to its anticholinesterase activity.[12][13] Common side effects include:

  • Pain and swelling at the intramuscular injection site.[13]

  • Cholinergic signs such as colic, diarrhea, salivation, and nasal discharge.[1][3][13][14]

To mitigate gastrointestinal side effects, premedication with an anticholinergic agent like glycopyrrolate is recommended over atropine, as it has been shown to ameliorate clinical signs without significantly inhibiting gastrointestinal motility.[14]

Quantitative Data Summary

Table 1: this compound Treatment Regimens for Babesia caballi

Dosage Regimen Route of Administration Dosing Interval Total Doses Reported Outcome Reference(s)
4.0 mg/kg Intramuscular (IM) 72 hours 4 Successful clearance of persistent infection. [6]
2.0 ml/100 kg (~2.4 mg/kg) Intramuscular (IM) 24 hours 2 Recommended for general treatment. [4]

| 4.7 mg/kg | Intramuscular (IM) | 72 hours | 5 | Failed to clear infection in naturally infected carriers. |[11] |

Table 2: Comparison of Diagnostic Methods for Treatment Monitoring

Diagnostic Method Sample Type Purpose Key Characteristics Reference(s)
Microscopy (Giemsa-stained smear) Whole Blood Detection of acute infection. Simple and inexpensive, but has very low sensitivity for detecting low parasitemia in carrier animals.[2][15][16] [2][15][16]
cELISA (Competitive ELISA) Serum / Plasma Detects specific antibodies; ideal for screening and identifying chronic carriers. Highly sensitive and specific for chronic infections.[16] Seroconversion to negative status is a key indicator of clearance.[6] [6][16][17]

| PCR (Polymerase Chain Reaction) | Whole Blood | Direct detection of parasite DNA; essential for confirming active infection and verifying clearance. | The most sensitive method for detecting parasites in carrier animals with very low parasitemia.[15][18] Used as the definitive test for confirming clearance post-treatment.[6][19] |[6][15][18] |

Experimental Protocols

Protocol 1: Pre-Treatment Diagnosis and Assessment
  • Sample Collection: Collect 5-10 mL of whole blood in an EDTA tube for molecular testing and a separate 5-10 mL in a serum separator tube for serology.

  • Serological Screening: Perform a B. caballi specific cELISA test on the serum sample to confirm the presence of specific antibodies, indicating exposure and likely persistent infection.[16][17]

  • Molecular Confirmation: Extract DNA from the whole blood sample. Perform a quantitative PCR (qPCR) or a nested PCR targeting a B. caballi-specific gene (e.g., BC48 or RAP-1) to confirm the presence of parasite DNA, verifying an active, persistent infection.[6][15][19]

  • Clinical Examination: Conduct a thorough physical examination of the horse, including assessment of liver and kidney function via a blood chemistry panel, as this compound can have toxic effects.[3]

Protocol 2: Drug Preparation and Administration
  • Dosage Calculation: Accurately weigh the horse. Calculate the required volume of this compound (12% solution, 120 mg/mL) to administer a dose of 4.0 mg/kg body weight.

  • Premedication (Optional but Recommended): To minimize side effects, administer glycopyrrolate (0.0025 mg/kg) intravenously approximately 15 minutes before the imidocarb injection.[14]

  • Administration:

    • Divide the total calculated volume into two separate injection sites if the volume is large (>15 mL).

    • Administer via deep intramuscular (IM) injection in the large muscles of the neck or hindquarters.[4]

    • Avoid intravenous administration.[5][20]

  • Treatment Schedule: Repeat the administration every 72 hours for a total of four doses.[6]

  • Monitoring During Treatment: Closely observe the horse for several hours after each injection for adverse reactions such as colic, sweating, muscle tremors, or diarrhea.[13][21] Ensure access to fresh water and forage.

Protocol 3: Post-Treatment Monitoring and Confirmation of Clearance
  • Short-Term Molecular Monitoring:

    • Begin collecting whole blood (in EDTA) for PCR analysis at regular intervals following the final dose of imidocarb. A suggested schedule is weekly for the first month, then monthly.

    • The primary endpoint is the inability to detect B. caballi DNA by qPCR and/or nested PCR in consecutive samples.[6][19]

  • Confirmation of Non-Transmissibility (Research Setting):

    • Blood Transfer: To definitively confirm clearance, 100 mL of whole blood from the treated horse can be transfused into a known-negative, splenectomized recipient horse. The recipient is then monitored for infection via PCR and serology for at least 60 days.[6]

    • Xenodiagnosis: Allow uninfected ticks to feed on the treated horse and subsequently transfer them to a naive horse to confirm the inability of the vector to transmit the parasite.[6]

  • Long-Term Serological Monitoring:

    • After several consecutive negative PCR tests (e.g., over 3-6 months), begin serological monitoring using cELISA.

    • Complete clearance is strongly supported by the reversion of the horse's status from seropositive to seronegative.[6] This process can take several months to over a year.[21]

  • Declaration of Clearance: The horse can be considered cleared of persistent infection upon consistent negative PCR results over an extended period and eventual seronegation.

Visualizations

experimental_workflow cluster_pre Phase 1: Diagnosis cluster_treatment Phase 2: Treatment cluster_post Phase 3: Confirmation of Clearance start Suspected Carrier Horse diag Sample Collection (Blood, Serum) start->diag celisa cELISA Test diag->celisa Serology pcr1 PCR Test diag->pcr1 Molecular treat Administer Imidocarb (4.0 mg/kg x 4 doses at 72h intervals) pcr1->treat If Both Positive monitor_se Monitor for Side Effects treat->monitor_se pcr2 Serial PCR Testing (Monthly) treat->pcr2 celisa2 Serial cELISA Testing pcr2->celisa2 If PCR Negative >6 mos not_cleared Infection Persists pcr2->not_cleared If PCR Positive cleared Infection Cleared celisa2->cleared If Seronegative

Caption: Experimental workflow for diagnosis, treatment, and clearance confirmation.

clearance_logic start Post-Treatment Monitoring Begins (30 days after final dose) pcr_test Perform Monthly PCR Test on Blood start->pcr_test pcr_pos Result: PCR Positive pcr_test->pcr_pos Positive pcr_neg Result: PCR Negative pcr_test->pcr_neg Negative fail Treatment Failure: Infection Persists pcr_pos->fail continue_pcr Continue Monthly PCR Monitoring pcr_neg->continue_pcr continue_pcr->pcr_test celisa_test After 6 Consecutive Negative PCRs, Perform cELISA Test continue_pcr->celisa_test After 6 months celisa_pos Result: cELISA Positive (Antibodies Persist) celisa_test->celisa_pos Positive celisa_neg Result: cELISA Negative (Seroreversion) celisa_test->celisa_neg Negative retest_celisa Re-test cELISA in 3-6 Months celisa_pos->retest_celisa success Success: Infection Cleared celisa_neg->success retest_celisa->celisa_test

Caption: Decision logic for assessing parasite clearance after treatment.

mechanism_of_action cluster_drug Drug cluster_parasite Babesia caballi Parasite imidocarb This compound inositol Inositol Uptake & Metabolism imidocarb->inositol Inhibits polyamines Polyamine Synthesis imidocarb->polyamines Inhibits cytoplasm Cytoplasmic Integrity inositol->cytoplasm Disrupts polyamines->cytoplasm Disrupts death Parasite Death cytoplasm->death

Caption: Simplified mechanism of action of this compound.

References

Application Notes and Protocols: Tracking Imidocarb Dipropionate Distribution Using In Vivo Imaging Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidocarb dipropionate is a carbanilide derivative widely used as an antiprotozoal agent in veterinary medicine to treat infections such as babesiosis and anaplasmosis.[1] Understanding the in vivo distribution of this drug is crucial for optimizing therapeutic efficacy and minimizing potential toxicity. While traditional pharmacokinetic studies have relied on high-performance liquid chromatography (HPLC) and mass spectrometry (MS) of plasma and tissue homogenates, modern in vivo imaging techniques offer the potential for real-time, non-invasive visualization and quantification of drug distribution throughout a living organism.[2][3][4]

These advanced imaging modalities, such as Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), and fluorescence imaging, can provide invaluable spatiotemporal information on drug localization in target tissues and organs of accumulation.[5][6] Although specific studies employing these techniques for this compound are not yet widely published, this document provides detailed application notes and proposed protocols for researchers interested in applying in vivo imaging to track the distribution of this important veterinary drug. The quantitative data presented is derived from existing pharmacokinetic studies and serves as a baseline for what to expect in imaging experiments.

Quantitative Data from Pharmacokinetic Studies

The following tables summarize key pharmacokinetic parameters and tissue distribution data for this compound from studies in various animal models. This data is essential for designing and interpreting in vivo imaging experiments.

Table 1: Pharmacokinetic Parameters of this compound in Different Species

SpeciesDose and RouteCmax (µg/mL)Tmax (h)Half-life (h)Bioavailability (%)Reference
Swine2 mg/kg IM2.020.5413.91 (IV)86.57[2]
Dogs4 mg/kg IV--3.45-[7]
Goats4 mg/kg IV--4.18-[7]
Sheep4.5 mg/kg IM7.9<4--[8]
Deer3.0 mg/kg IM0.880.64--[9]
Horses2.4 mg/kg IMNot Detectable (in plasma after 12h)---[3]

Table 2: Tissue Distribution of Imidocarb Following Intravenous Administration in Cattle

Time Post-DosingLiver (mg/kg)Kidney (mg/kg)Muscle (mg/kg)Reference
Day 74.62 - 6.896.01 - 24.9Not Tested[8]
Day 301.75 - 3.593.26 - 4.55Not Tested[8]
Day 600.68 - 3.291.63 - 3.130.16 - 0.30[8]

Proposed In Vivo Imaging Protocols

Protocol 1: Radiolabeling of this compound for PET/SPECT Imaging

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are highly sensitive nuclear imaging techniques that can provide quantitative, whole-body information on the distribution of a radiolabeled drug.[5][10] This protocol outlines a hypothetical approach to radiolabeling Imidocarb for in vivo tracking.

Objective: To synthesize a radiolabeled version of Imidocarb and use PET or SPECT imaging to visualize its real-time distribution in a small animal model.

1. Radiosynthesis of Labeled Imidocarb:

  • Choice of Radionuclide: For PET imaging, short-lived positron emitters like Carbon-11 (¹¹C, t½ = 20.4 min) or Fluorine-18 (¹⁸F, t½ = 109.8 min) are suitable. For SPECT, isotopes like Iodine-123 (¹²³I, t½ = 13.2 h) could be used. The choice will depend on the required imaging time and the feasibility of incorporating the isotope into the Imidocarb structure.

  • Labeling Strategy:

    • ¹¹C-Labeling: A potential strategy involves the methylation of a suitable precursor with [¹¹C]methyl iodide or [¹¹C]methyl triflate. This would require a synthetic precursor of Imidocarb with a position amenable to methylation.

    • ¹⁸F-Labeling: Introduction of ¹⁸F can be achieved via nucleophilic substitution on a precursor molecule containing a suitable leaving group.

    • ¹²³I-Labeling: Radioiodination can be performed on an activated aromatic ring of an Imidocarb precursor.[11]

  • Purification: Following radiosynthesis, the radiolabeled Imidocarb must be rapidly purified, typically using high-performance liquid chromatography (HPLC), to ensure high radiochemical purity before injection.

2. Animal Model and Administration:

  • Animal Model: Male Wistar rats (200-250 g) are a suitable initial model. Animals should be housed in a controlled environment with ad libitum access to food and water.

  • Dose Formulation: The purified radiolabeled Imidocarb should be formulated in a sterile, injectable solution (e.g., saline with a small percentage of a solubilizing agent like DMSO).

  • Administration: The radiotracer is administered via intravenous (tail vein) injection. The injected dose and volume should be carefully measured.

3. PET/SPECT Imaging Acquisition:

  • Imaging System: A dedicated small-animal PET or SPECT scanner, often in combination with a CT scanner for anatomical co-registration, should be used.

  • Imaging Protocol:

    • Anesthetize the animal (e.g., with isoflurane).

    • Position the animal on the scanner bed.

    • Perform a baseline CT scan for anatomical reference.

    • Inject the radiolabeled Imidocarb.

    • Acquire dynamic PET or SPECT images for a duration appropriate for the chosen radionuclide (e.g., 60-90 minutes for ¹¹C, longer for ¹⁸F or ¹²³I).

4. Data Analysis:

  • Image Reconstruction: Reconstruct the raw imaging data into a series of 3D images over time.

  • Image Analysis:

    • Co-register the PET/SPECT images with the CT images.

    • Draw regions of interest (ROIs) over various organs (e.g., liver, kidneys, brain, muscle).

    • Generate time-activity curves (TACs) for each ROI to visualize the uptake and clearance of the radiotracer.

    • Quantify the uptake in each organ, often expressed as a percentage of the injected dose per gram of tissue (%ID/g).

5. Ex Vivo Biodistribution (for validation):

  • After the final imaging session, euthanize the animal.

  • Dissect key organs and tissues.

  • Measure the radioactivity in each sample using a gamma counter.

  • Compare the ex vivo biodistribution data with the quantitative results from the imaging analysis to validate the imaging findings.

G cluster_synthesis Radiosynthesis cluster_animal_prep Animal Preparation cluster_imaging In Vivo Imaging cluster_analysis Data Analysis & Validation radiolabeling Radiolabeling of Imidocarb Precursor purification HPLC Purification radiolabeling->purification formulation Formulate Radiotracer for Injection purification->formulation animal_model Select Animal Model (e.g., Rat) animal_model->formulation injection Intravenous Injection formulation->injection pet_spect_scan Dynamic PET/SPECT-CT Scan injection->pet_spect_scan image_recon Image Reconstruction pet_spect_scan->image_recon roi_analysis ROI Analysis & TACs image_recon->roi_analysis validation Validation of Imaging Data roi_analysis->validation ex_vivo Ex Vivo Biodistribution (Gamma Counting) ex_vivo->validation

Workflow for PET/SPECT Imaging of Radiolabeled Imidocarb.
Protocol 2: Fluorescent Labeling of Imidocarb for In Vivo Optical Imaging

In vivo fluorescence imaging is a less sensitive but higher-resolution technique compared to radionuclide imaging, suitable for tracking drug distribution in superficial tissues or in animals with surgically implanted imaging windows.[12][13]

Objective: To conjugate Imidocarb with a near-infrared (NIR) fluorescent dye and visualize its distribution using an in vivo fluorescence imaging system.

1. Synthesis of Fluorescently Labeled Imidocarb:

  • Choice of Fluorophore: A near-infrared (NIR) dye (e.g., Cy7, Alexa Fluor 750) is recommended to minimize tissue autofluorescence and maximize tissue penetration.

  • Conjugation Chemistry:

    • Synthesize a derivative of Imidocarb that contains a reactive functional group (e.g., an amine or carboxylic acid).

    • Use standard bioconjugation chemistry (e.g., NHS ester or EDC/NHS coupling) to link the Imidocarb derivative to the chosen NIR dye.

  • Purification: Purify the fluorescent conjugate using HPLC to remove any unconjugated dye and starting material. Characterize the final product using mass spectrometry and spectrophotometry.

2. Animal Model and Administration:

  • Animal Model: Nude mice are often used for fluorescence imaging to reduce signal attenuation from fur.

  • Administration: Administer the fluorescently labeled Imidocarb via intravenous injection. A control group receiving an equivalent dose of the free dye should be included to account for the distribution of the dye itself.

3. In Vivo Fluorescence Imaging:

  • Imaging System: Use an in vivo imaging system (IVIS) equipped with the appropriate excitation and emission filters for the selected NIR dye.[14]

  • Imaging Protocol:

    • Acquire a baseline fluorescence image of the anesthetized mouse before injection.

    • Inject the fluorescent conjugate.

    • Acquire images at multiple time points (e.g., 5 min, 30 min, 1h, 4h, 24h) to track the distribution and clearance of the compound.

4. Data Analysis:

  • Image Analysis:

    • Use the system's software to draw ROIs over key organs.

    • Quantify the average radiant efficiency in each ROI at each time point.

    • Plot the change in fluorescence intensity over time for each organ.

5. Ex Vivo Validation:

  • After the final imaging session, euthanize the animal.

  • Dissect the organs of interest and image them ex vivo in the imaging system for more accurate signal localization and quantification.

G cluster_synthesis Probe Synthesis cluster_animal_prep Animal Preparation cluster_imaging In Vivo Imaging cluster_analysis Data Analysis & Validation conjugation Conjugate Imidocarb to NIR Dye purification HPLC Purification of Fluorescent Probe conjugation->purification injection Intravenous Injection of Probe purification->injection animal_model Select Animal Model (e.g., Nude Mouse) animal_model->injection pre_image Baseline Fluorescence Image injection->pre_image post_image Time-course Imaging (e.g., 0-24h) pre_image->post_image roi_analysis ROI Analysis on In Vivo Images post_image->roi_analysis quantification Quantify Fluorescence Intensity roi_analysis->quantification ex_vivo Ex Vivo Organ Imaging ex_vivo->quantification

Workflow for In Vivo Fluorescence Imaging.

Complementary Technique: Mass Spectrometry Imaging (MSI)

Mass Spectrometry Imaging (MSI) is a powerful, label-free technique that can visualize the distribution of drugs and metabolites in tissue sections with high chemical specificity and spatial resolution.[4][15] While MSI is an ex vivo technique, it serves as an excellent method to validate the findings of in vivo imaging studies.

Protocol:

  • Administer unlabeled this compound to an animal model.

  • At a predetermined time point, euthanize the animal and harvest the organs of interest.

  • Flash-freeze the tissues and prepare thin sections using a cryostat.

  • Mount the tissue sections onto conductive slides.

  • Analyze the sections using an MSI instrument (e.g., MALDI or DESI).

  • Generate ion maps corresponding to the mass-to-charge ratio (m/z) of Imidocarb to visualize its precise location within the tissue microstructures.

  • Correlate the MSI data with histology to understand the drug's distribution at a cellular level.

G invivo_imaging In Vivo Imaging (PET, SPECT, Fluorescence) autoradiography Ex Vivo Autoradiography invivo_imaging->autoradiography Validation comprehensive_understanding Comprehensive Understanding of Imidocarb Distribution invivo_imaging->comprehensive_understanding Provides real-time, whole-body dynamic data pharmacokinetics Traditional Pharmacokinetics (HPLC, LC-MS/MS) msi Mass Spectrometry Imaging (MSI) pharmacokinetics->msi Validation pharmacokinetics->comprehensive_understanding Provides quantitative data in blood and tissues msi->comprehensive_understanding Provides high-resolution, label-free distribution in tissue sections autoradiography->comprehensive_understanding Validates radiotracer distribution with high resolution

Integrated approach for studying drug distribution.

References

Establishing a prophylactic dose of Imidocarb dipropionate in experimental settings

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Establishing a Prophylactic Dose of Imidocarb Dipropionate

These notes provide essential information for researchers, scientists, and drug development professionals on the prophylactic use of this compound, an antiprotozoal agent effective against parasites such as Babesia and Anaplasma.[1][2]

Core Concepts and Mechanism of Action

This compound is a carbanilide derivative used in veterinary medicine to treat and prevent protozoal infections, including babesiosis in dogs, cattle, and horses.[1][2][3] Its prophylactic effect can last for several weeks, with the duration often depending on the severity and virulence of the parasite challenge.[1]

The precise mechanism of action is not fully understood, but two primary pathways have been proposed:

  • Interference with Polyamines : The drug's effect on Trypanosoma brucei has been counteracted by excess polyamines, suggesting that Imidocarb interferes with their production or use.[1]

  • Nutrient Blockade : It is also suggested that Imidocarb blocks the entry of essential nutrients like inositol into erythrocytes that are hosting Babesia parasites, effectively starving the organism.[1] This mechanism could explain its prophylactic efficacy, as even small amounts of the drug can disrupt parasite survival.[1]

Experimental Design Considerations

When establishing a prophylactic dose, several factors must be considered:

  • Animal Model : The choice of animal model (e.g., dogs, lambs, calves) is critical and should be relevant to the target species.[4][5][6] Splenectomized animals are often used in experimental settings to ensure susceptibility to infection.[4][5]

  • Dosage and Timing : The dose and the interval between treatment and parasite challenge are key variables. Studies have shown varying protection levels based on when the drug is administered relative to exposure.[4][6][7]

  • Challenge Strain : The virulence of the parasite strain used for the experimental challenge can significantly impact the outcome and the required prophylactic dose.[1]

  • Monitoring : Key parameters to monitor include clinical signs, rectal temperature, parasitemia (via blood smears), and packed cell volume (PCV) to assess anemia.[4][6][8]

Protocols for Prophylactic Dose Determination

Protocol 1: In Vivo Prophylactic Efficacy in Lambs (Babesia ovis Model)

This protocol is adapted from studies evaluating the prophylactic efficacy of this compound against Babesia ovis.

1. Animal Model and Acclimatization

  • Use splenectomized lambs, approximately 6 months old, to ensure susceptibility.[4][9]

  • House the animals in a tick-proof facility with ad libitum access to food and water for at least one week before the experiment begins.[4][9]

2. Experimental Groups

  • Randomly divide the lambs into multiple groups (e.g., six animals per group).[4][9]

    • Group I (Untreated Control): Inoculated with B. ovis but receives no drug treatment.

    • Group II (Prophylaxis - 1 Week): Administered this compound 1 week before inoculation.

    • Group III (Prophylaxis - 2 Weeks): Administered this compound 2 weeks before inoculation.

    • Group IV (Prophylaxis - 3 Weeks): Administered this compound 3 weeks before inoculation.

    • Group V (Prophylaxis - 4 Weeks): Administered this compound 4 weeks before inoculation.

3. Drug Administration

  • Administer a single prophylactic dose of this compound (e.g., 2.4 mg/kg body weight) via intramuscular or subcutaneous injection to the prophylaxis groups at the designated time before the challenge.[4][9]

4. Parasite Challenge

  • Inoculate all lambs (except for a potential negative control group) intravenously with B. ovis-infected erythrocytes.[4][9]

5. Post-Challenge Monitoring and Data Collection

  • Monitor animals daily for 30 days post-inoculation.[4][9]

  • Record clinical signs of babesiosis, rectal temperature, and parasitemia levels by examining Giemsa-stained blood smears.[4][9]

  • Measure Packed Cell Volume (PCV) regularly to assess the degree of anemia.[8]

  • Define protection as the absence of clinical disease and/or parasitemia.

Protocol 2: In Vivo Prophylactic Efficacy in Dogs (Babesia canis Model)

This protocol is based on experiments assessing chemoprophylaxis against B. canis.

1. Animal Model and Acclimatization

  • Use healthy dogs with no prior exposure to Babesia.

  • Acclimatize dogs to the housing facility before the study.

2. Experimental Groups

  • Group I (Untreated Control): Challenged with B. canis but not preventively treated.[6][7]

  • Group II-V (Prophylaxis Groups): Receive this compound 2, 3, 4, or 5 weeks prior to the challenge, respectively.[6][7]

3. Drug Administration

  • Administer a single subcutaneous dose of this compound (e.g., 6 mg/kg) to the prophylaxis groups.[6][7][10]

4. Parasite Challenge

  • Challenge all dogs with a sporozoite stabilate of B. canis prepared from infected ticks.[6][7]

5. Post-Challenge Monitoring and Data Collection

  • Monitor dogs for at least 20 days post-infection.[6]

  • Record daily rectal temperatures.[6]

  • Measure PCV to monitor for anemia.[6][7][10]

  • Examine blood smears to determine prepatent periods and parasitemia levels.[6]

  • Note any clinical signs of babesiosis and instances of mortality.[6][7]

Data Presentation

Table 1: Prophylactic Efficacy of this compound (2.4 mg/kg) in Lambs Against B. ovis
Time of Administration (Pre-Challenge)Protection Rate (%)Notes
1-2 Weeks83.30%High level of protection observed.[4][11]
3-4 Weeks66.66%Protection wanes as the interval increases.[4][11]
Table 2: Prophylactic Dosing Regimens in Various Animal Models
Animal ModelParasiteDose (mg/kg)RouteProphylactic Period InvestigatedReference
LambsBabesia ovis2.4N/A1, 2, 3, and 4 weeks[4][9][11]
CattleBabesia bovis3.0N/AUp to 8 weeks[12]
CalvesBabesia divergensN/AIntramuscularN/A[5]
DogsBabesia canis6.0Subcutaneous2, 3, 4, and 5 weeks[6][7][10]
HorsesBabesia caballi4.0 (4 doses)IntramuscularN/A (clears persistent infection)[13]

Visualizations

G Workflow for In Vivo Prophylactic Efficacy Study A Animal Selection & Acclimatization B Randomization into Control & Treatment Groups A->B C Administration of This compound (Treatment Groups) B->C D Parasite Challenge (All Groups) C->D E Daily Monitoring (Clinical Signs, Temp, PCV) D->E F Data Collection (Parasitemia) E->F G Statistical Analysis & Efficacy Determination F->G

Caption: A typical experimental workflow for determining prophylactic efficacy.

G Proposed Mechanisms of Action for this compound cluster_parasite Parasite Cell DNA Parasite DNA Replication DNA Replication & Transcription DNA->Replication Polyamines Polyamine Synthesis/ Utilization Death Parasite Death Inositol Inositol Uptake Starvation Nutrient Depletion 'Starvation' Inositol->Starvation Replication->Death Inhibition leads to Starvation->Death leads to Drug Imidocarb Dipropionate Drug->DNA Binds Drug->Polyamines Interferes with Drug->Inositol Blocks

Caption: Proposed pathways for Imidocarb's antiparasitic effects.

References

Troubleshooting & Optimization

Technical Support Center: Development of Imidocarb Dipropionate Resistance in Babesia canis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the development of Imidocarb dipropionate resistance in Babesia canis. All experimental protocols and data are based on currently available scientific literature.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound against Babesia canis?

A1: this compound is an aromatic diamidine antiprotozoal agent. Its primary mechanism of action is believed to involve binding to the parasite's DNA, interfering with its replication and function. Additionally, it may disrupt the parasite's ability to uptake inositol, a crucial component for membrane synthesis, leading to parasite starvation.

Q2: Is there confirmed resistance of Babesia canis to this compound?

A2: While the molecular mechanisms are still under investigation, numerous clinical reports describe treatment failures and relapses in dogs infected with B. canis following standard this compound therapy. These clinical observations strongly suggest the emergence of resistant strains.[1][2]

Q3: What are the alternative treatment options for suspected Imidocarb-resistant Babesia canis infections?

A3: In cases of suspected Imidocarb resistance, a combination of atovaquone and azithromycin has been used as an alternative treatment.[1] However, the efficacy of this combination can also be variable.

Q4: What are the known side effects of this compound in dogs?

A4: Common side effects of this compound injection include pain at the injection site, salivation, drooling, and nasal drip. Less common effects can include vomiting, panting, diarrhea, and restlessness. In rare cases, wound formation at the injection site has been observed.[3]

Q5: How can I confirm a Babesia canis infection in my experimental animals?

A5: Diagnosis can be achieved through microscopic examination of Giemsa-stained blood smears to identify the parasites within red blood cells. However, for higher sensitivity and specificity, Polymerase Chain Reaction (PCR) is the recommended method for detecting Babesia canis DNA.[4][5]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the use of this compound for Babesia canis and other Babesia species infections.

Table 1: In Vivo Efficacy of this compound in Canine Babesiosis

Babesia SpeciesDosage RegimenOutcomeReference
Babesia canis7 mg/kg, two doses 12 days apartEffective in clearing infection, but treated dogs were more susceptible to reinfection.[6]
Babesia canis6 mg/kg, single subcutaneous injectionProvided prophylactic protection for 2-4 weeks. One dog treated 5 weeks prior to challenge died.[7][8]
Babesia gibsoni6 mg/kg, two intramuscular doses 14 days apartPart of a combination therapy protocol.[9]
Babesia microti-like5 mg/kg, two subcutaneous doses 14 days apartShowed worse clinical and parasitological efficacy compared to atovaquone/azithromycin and buparvaquone/azithromycin.[10][11]
Babesia canis3 mg/kg, two intramuscular injections 24 hours apartSuccessful treatment in a case of severe, complicated babesiosis.[12]

Table 2: PCR-Confirmed Relapse Rates in Babesia Infections Following this compound Treatment

Babesia SpeciesStudy PopulationRelapse Rate (PCR Positive Post-Treatment)Time to RelapseReference
Babesia microti-likeNaturally infected dogs94.1% on Day 90, 73.3% on Day 36090 and 360 days[10][11]
Babesia canisDog with multiple treatmentsPersistent positive PCR after 3rd, 4th, and 5th injections.Throughout treatment[1]

Experimental Protocols

Methodology 1: In Vitro Culture of Babesia canis

This protocol is adapted from methodologies used for other Babesia species and should be optimized for specific B. canis isolates.

Materials:

  • Canine whole blood (from a healthy, Babesia-free donor)

  • RPMI-1640 medium

  • Heat-inactivated canine serum

  • Gentamicin and Amphotericin B

  • Washed canine red blood cells (RBCs)

  • Babesia canis-infected canine blood

  • Culture flasks or 24-well plates

  • Humidified incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂

Procedure:

  • Prepare the complete culture medium: Supplement RPMI-1640 with 20-40% heat-inactivated canine serum, 50 µg/mL gentamicin, and 0.25 µg/mL amphotericin B.

  • Prepare canine RBCs: Collect whole blood in a tube with an anticoagulant. Centrifuge to separate plasma and buffy coat. Wash the RBCs three times with sterile phosphate-buffered saline (PBS).

  • Initiate the culture: Add washed canine RBCs to the complete culture medium to achieve a 5% hematocrit.

  • Inoculate with parasites: Introduce B. canis-infected blood to the culture at a starting parasitemia of 0.1-1%.

  • Incubate: Maintain the culture at 37°C in a humidified incubator with the specified gas mixture.

  • Monitor parasite growth: Daily, prepare thin blood smears from the culture, stain with Giemsa, and determine the percentage of parasitized erythrocytes (PPE) by microscopy.

  • Maintain the culture: When the PPE reaches 5-10%, subculture by diluting the infected culture with fresh complete medium and washed RBCs to a parasitemia of 0.5-1%.

Methodology 2: In Vitro Induction of this compound Resistance in Babesia canis (Suggested Protocol)

This is a suggested protocol based on general principles of inducing drug resistance in vitro.

Procedure:

  • Establish a continuous in vitro culture of a susceptible Babesia canis strain as described in Methodology 1.

  • Determine the initial IC50 value: Perform a drug sensitivity assay (see Methodology 3) to determine the baseline IC50 of this compound for the susceptible strain.

  • Continuous drug pressure: Introduce this compound to the culture at a concentration equal to the IC50 value.

  • Monitor parasite growth: Closely monitor the parasitemia. Initially, a significant decrease in parasite growth is expected.

  • Gradual dose escalation: Once the parasite population recovers and demonstrates stable growth at the initial drug concentration, gradually increase the concentration of this compound in the culture medium. Increase the concentration in small increments (e.g., 1.5 to 2-fold).

  • Repeat the cycle: Allow the parasite population to adapt and stabilize at each new drug concentration before the next increase.

  • Confirm resistance: After several cycles of increasing drug pressure, perform a drug sensitivity assay to determine the new IC50 value. A significant increase in the IC50 compared to the initial value indicates the development of resistance.

  • Clone resistant parasites: To ensure a genetically homogenous resistant population, clone the resistant parasites by limiting dilution or single-cell sorting.

Methodology 3: In Vitro Drug Sensitivity Assay (IC50 Determination) for this compound against Babesia canis (Suggested Protocol)

This protocol is based on standard drug sensitivity assays for apicomplexan parasites.

Materials:

  • 96-well microtiter plates

  • Complete culture medium

  • Washed canine RBCs

  • Synchronized culture of Babesia canis (ring stage)

  • This compound stock solution

  • DNA-intercalating fluorescent dye (e.g., SYBR Green I)

  • Lysis buffer

  • Fluorometer

Procedure:

  • Prepare drug dilutions: Prepare a series of 2-fold dilutions of this compound in complete culture medium in a 96-well plate. Include drug-free wells as a negative control and uninfected RBCs as a background control.

  • Prepare parasite suspension: Prepare a suspension of B. canis-infected RBCs in complete culture medium with a parasitemia of 0.5% and a hematocrit of 2.5%.

  • Add parasites to the plate: Add the parasite suspension to each well of the 96-well plate containing the drug dilutions.

  • Incubate: Incubate the plate at 37°C for 72-96 hours in a humidified incubator with the appropriate gas mixture.

  • Lyse the cells and stain DNA: Add lysis buffer containing a DNA-intercalating dye to each well.

  • Measure fluorescence: Read the fluorescence intensity of each well using a fluorometer.

  • Calculate IC50: Plot the fluorescence intensity against the drug concentration and use a non-linear regression analysis to calculate the 50% inhibitory concentration (IC50).

Troubleshooting Guides

Problem 1: Low or no parasite growth in in vitro culture.

Possible CauseSuggested Solution
Contamination (bacterial or fungal) Check the culture for turbidity or visible microbial growth. Discard contaminated cultures and use fresh, sterile reagents. Always include antibiotics and antimycotics in the culture medium.
Poor quality of canine serum or RBCs Use serum and RBCs from healthy, screened donors. Ensure proper storage and handling of blood products.
Incorrect gas mixture or temperature Verify the gas concentrations (5% CO₂, 5% O₂, 90% N₂) and temperature (37°C) in the incubator.
Suboptimal culture medium Ensure all components of the complete culture medium are correctly prepared and at the appropriate concentrations.

Problem 2: Inconsistent results in drug sensitivity assays.

Possible CauseSuggested Solution
Asynchronous parasite population Use a synchronized parasite culture (e.g., by sorbitol treatment) to ensure that parasites are at the same developmental stage at the start of the assay.
Inaccurate drug dilutions Prepare fresh drug dilutions for each experiment. Use calibrated pipettes to ensure accuracy.
Edge effects in 96-well plates Avoid using the outer wells of the plate, or fill them with sterile medium to maintain humidity and reduce evaporation.
Variable incubation times Ensure a consistent incubation period for all plates in the assay.

Problem 3: Failure to induce drug resistance.

Possible CauseSuggested Solution
Drug concentration is too high Start with a lower, sub-lethal concentration of the drug to allow for the selection of resistant mutants without killing the entire parasite population.
Insufficient duration of drug pressure The development of drug resistance can be a slow process. Maintain continuous drug pressure for an extended period, potentially several months.
Instability of the resistant phenotype If drug pressure is removed, the parasite population may revert to a susceptible state. Maintain a low level of the drug in the culture medium to preserve the resistant phenotype.

Visualizations

Experimental_Workflow_for_Imidocarb_Resistance cluster_setup Phase 1: Culture & Baseline cluster_induction Phase 2: Resistance Induction cluster_confirmation Phase 3: Confirmation & Characterization start Start with Susceptible B. canis Isolate culture Establish Continuous In Vitro Culture start->culture ic50_initial Determine Initial IC50 of Imidocarb culture->ic50_initial drug_pressure Apply Continuous Drug Pressure (IC50) ic50_initial->drug_pressure monitor Monitor Parasite Recovery drug_pressure->monitor increase_dose Gradually Increase Drug Concentration monitor->increase_dose Parasites Recover ic50_final Determine Final IC50 of Resistant Strain monitor->ic50_final Stable Growth at High Dose increase_dose->monitor Repeat Cycle clone Clone Resistant Parasites ic50_final->clone characterize Molecular & Phenotypic Characterization clone->characterize

Caption: Experimental workflow for inducing and confirming this compound resistance in Babesia canis.

Proposed_Imidocarb_Resistance_Pathway cluster_cell Babesia canis Cell cluster_membrane Cell Membrane cluster_resistance Resistance Mechanism imidocarb_ext Imidocarb (Extracellular) abc_transporter ABC Transporter (e.g., P-glycoprotein) imidocarb_ext->abc_transporter Entry abc_transporter->imidocarb_ext Efflux imidocarb_int Imidocarb (Intracellular) abc_transporter->imidocarb_int efflux Increased Drug Efflux abc_transporter->efflux dna Parasite DNA imidocarb_int->dna Binds to inositol_uptake Inositol Uptake System imidocarb_int->inositol_uptake Blocks replication_block Inhibition of DNA Replication dna->replication_block starvation Parasite Starvation inositol_uptake->starvation upregulation Upregulation/Mutation of ABC Transporter upregulation->abc_transporter

Caption: Proposed signaling pathway for this compound resistance in Babesia canis involving ABC transporters. This is a hypothesized mechanism based on findings in other parasitic protozoa.[13][14][15][16][17]

References

Technical Support Center: Forced Degradation Studies of Imidocarb Dipropionate Injection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on Imidocarb dipropionate injection forms.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions for forced degradation studies of this compound?

Forced degradation studies for this compound injection typically involve subjecting the drug substance to a variety of stress conditions to assess its intrinsic stability.[1] These conditions generally include:

  • Acidic Hydrolysis: Exposure to acidic conditions (e.g., using hydrochloric acid).

  • Alkaline Hydrolysis: Exposure to basic conditions (e.g., using sodium hydroxide).

  • Oxidative Degradation: Exposure to an oxidizing agent (e.g., hydrogen peroxide).

  • Thermal Degradation: Exposure to high temperatures.

  • Photolytic Degradation: Exposure to UV and/or visible light.

  • Neutral Hydrolysis: Exposure to water.

Q2: Which analytical technique is most commonly used to analyze the degradation of this compound?

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most prevalent and robust method for the quantitative estimation of this compound and its degradation products in injection dosage forms.[1][2] This technique allows for the separation and quantification of the parent drug from its various degradation products.

Q3: What are the known degradation pathways for this compound?

Based on its chemical structure, this compound is susceptible to several degradation pathways. Known related substances that are monitored include dealkylated derivatives, N-oxide species, and hydrolysis products.[3] The urea linkage in the molecule is particularly susceptible to hydrolysis under both acidic and basic conditions.

Q4: How stable is this compound under different stress conditions?

Studies have shown that this compound is highly sensitive to basic and acidic conditions, leading to significant degradation.[1] It exhibits greater stability under neutral (water), thermal, and photolytic stress conditions.[1]

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound
Stress ConditionReagent/ConditionDurationTemperature% Degradation (Illustrative)Retention Time of Major Degradants (min)
Acidic Hydrolysis0.1 M HCl4 hours60°C~15-25%3.24, 4.88
Alkaline Hydrolysis0.1 M NaOH2 hoursRoom Temp.>30% (Significant)3.24, 3.44, 3.31, 4.88
Oxidative Degradation3% H₂O₂24 hoursRoom Temp.~10-20%Not specified
Thermal DegradationSolid State48 hours80°C<5%Minimal degradation observed
Photolytic DegradationUV & Fluorescent Light7 daysRoom Temp.<5%Minimal degradation observed
Neutral HydrolysisWater48 hours60°C<5%Minimal degradation observed

Note: The percentage degradation and retention times are illustrative and based on qualitative descriptions from available literature. Actual results may vary depending on the specific experimental conditions.

Table 2: Typical RP-HPLC Method Parameters for this compound Analysis
ParameterCondition 1Condition 2
Column Hemochrome/C18 (250mm × 4.6mm, 5µm)[2]Reversed-phase cyano column[4]
Mobile Phase 0.2% Trifluoroacetic acid (TFA): Acetonitrile (ACN) (80:20 v/v)[2]Sodium acetate buffer:Methanol:Acetonitrile (55:30:15 v/v/v), pH 4.6[4]
Flow Rate 1.0 ml/min[2]1.2 mL/min[4]
Detection Wavelength 243 nm[2]254 nm[4]
Retention Time of Imidocarb ~6.08 min[1]Not specified
Linearity Range 5-40 µg/ml[1]0.25–40 µg/mL[4]
Limit of Detection (LOD) 0.0015 µg/ml[1]0.073 µg/mL[4]
Limit of Quantification (LOQ) 0.0048 µg/ml[1]Not specified

Experimental Protocols

Acidic Hydrolysis
  • Accurately weigh and dissolve this compound in a suitable diluent (e.g., a 1:1 v/v mixture of water and acetonitrile) to obtain a known concentration (e.g., 1 mg/mL).

  • Take a specific volume of the stock solution and add an equal volume of 0.1 M hydrochloric acid.

  • Reflux the solution at 60°C for approximately 4-6 hours.

  • After the specified time, cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 0.1 M sodium hydroxide.

  • Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis.

  • Inject the sample into the HPLC system and analyze the chromatogram for the parent drug peak and any degradation products.

Alkaline Hydrolysis
  • Prepare a stock solution of this compound as described in the acidic hydrolysis protocol.

  • Take a specific volume of the stock solution and add an equal volume of 0.1 M sodium hydroxide.

  • Keep the solution at room temperature for approximately 2-4 hours, with periodic monitoring.

  • After the desired time, neutralize the solution with an appropriate volume of 0.1 M hydrochloric acid.

  • Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis.

  • Inject and analyze the sample using HPLC.

Oxidative Degradation
  • Prepare a stock solution of this compound.

  • Take a specific volume of the stock solution and add an equal volume of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis.

  • Inject and analyze the sample using HPLC.

Thermal Degradation
  • Place a known amount of solid this compound drug substance in a petri dish.

  • Keep the sample in a hot air oven maintained at 80°C for 48 hours.

  • After the exposure period, allow the sample to cool to room temperature.

  • Prepare a solution of the heat-treated sample in the mobile phase at a suitable concentration for HPLC analysis.

  • Inject and analyze the sample using HPLC.

Photolytic Degradation
  • Prepare a solution of this compound in a suitable solvent.

  • Expose the solution to a combination of UV and visible light in a photostability chamber for an extended period (e.g., 7 days).

  • Simultaneously, keep a control sample in the dark under the same temperature conditions.

  • After the exposure period, dilute the samples with the mobile phase to a suitable concentration.

  • Inject both the exposed and control samples into the HPLC system for analysis.

Troubleshooting Guides

Issue: Poor Peak Shape (Tailing or Fronting) for this compound

Possible Cause Troubleshooting Step
Interaction with active silanols on the column Use a base-deactivated (BDS) column or an end-capped C18 column. Adjust the mobile phase pH to suppress silanol ionization (a lower pH is generally better for basic compounds like Imidocarb). Add a competing base like triethylamine (TEA) to the mobile phase in low concentrations.
Column Overload Reduce the concentration of the injected sample.
Mismatch between injection solvent and mobile phase Dissolve the sample in the mobile phase whenever possible. If a different solvent must be used, ensure it is weaker (less eluting power) than the mobile phase.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, replace the column.

Issue: Inconsistent or Drifting Retention Times

Possible Cause Troubleshooting Step
Changes in Mobile Phase Composition Ensure the mobile phase is well-mixed and degassed. Prepare fresh mobile phase daily.
Fluctuations in Column Temperature Use a column oven to maintain a constant temperature.
Pump Malfunction or Leaks Check the pump for leaks and ensure a consistent flow rate. Perform pump maintenance as needed.
Column Equilibration Ensure the column is fully equilibrated with the mobile phase before starting the analysis. This can take 20-30 column volumes.

Issue: No or Insufficient Degradation Observed

Possible Cause Troubleshooting Step
Stress conditions are too mild Increase the concentration of the stressor (e.g., use 1 M HCl instead of 0.1 M). Increase the temperature of the reaction. Extend the duration of the stress exposure.
Drug is highly stable under the applied conditions This is a valid result. Document the stability of the compound under the tested conditions.

Issue: Excessive Degradation (Parent Peak Disappears)

Possible Cause Troubleshooting Step
Stress conditions are too harsh Decrease the concentration of the stressor. Lower the reaction temperature. Reduce the duration of the exposure. Analyze samples at intermediate time points to track the degradation progress.

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis drug_substance This compound Injection Form stock_solution Prepare Stock Solution (e.g., 1 mg/mL) drug_substance->stock_solution acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) stock_solution->acid base Alkaline Hydrolysis (e.g., 0.1 M NaOH, RT) stock_solution->base oxidation Oxidation (e.g., 3% H2O2, RT) stock_solution->oxidation thermal Thermal Stress (e.g., 80°C, Solid State) stock_solution->thermal photo Photolytic Stress (UV/Visible Light) stock_solution->photo neutralize Neutralize/Dilute Sample acid->neutralize base->neutralize hplc RP-HPLC Analysis oxidation->hplc thermal->hplc photo->hplc neutralize->hplc data Data Interpretation (Peak Purity, % Degradation) hplc->data

Caption: Experimental workflow for forced degradation studies of this compound.

G cluster_hydrolysis Hydrolysis (Acidic/Alkaline) cluster_oxidation Oxidation cluster_other Other Pathways imidocarb This compound hydrolysis_product_1 Hydrolysis Product 1 (Cleavage of Urea Linkage) imidocarb->hydrolysis_product_1 H+/OH- n_oxide N-Oxide Derivative imidocarb->n_oxide [O] dealkylated Dealkylated Derivative imidocarb->dealkylated e.g., Photolytic/Thermal

References

Technical Support Center: Managing Cholinergic Side Effects of Imidocarb Dipropionate in Research Animals

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the cholinergic side effects of Imidocarb dipropionate in research animals. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to ensure the welfare of research animals and the integrity of experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research?

A1: this compound is a carbanilide derivative used in veterinary medicine as an antiprotozoal agent.[1][2] In research settings, it is primarily used for the treatment and prevention of parasitic infections, such as babesiosis and anaplasmosis, in various animal models.[3][4]

Q2: What causes the cholinergic side effects observed with this compound administration?

A2: this compound acts as a cholinesterase inhibitor.[5][6] This inhibition leads to an accumulation of acetylcholine, a neurotransmitter, at cholinergic synapses, resulting in overstimulation of the parasympathetic nervous system and the characteristic cholinergic side effects.[1][7]

Q3: What are the most common cholinergic side effects seen in research animals?

A3: Common cholinergic side effects include hypersalivation, nasal discharge, vomiting, diarrhea, abdominal pain, restlessness, and muscle tremors.[2][8][9] In more severe cases, respiratory distress and convulsions may occur.[3][5]

Q4: How can cholinergic side effects of this compound be minimized?

A4: The most effective method to minimize cholinergic side effects is the pre-administration of an anticholinergic agent, such as atropine sulfate or glycopyrrolate.[10] These agents act as competitive antagonists at muscarinic acetylcholine receptors, counteracting the effects of excess acetylcholine.

Q5: What is the recommended pre-medication to use, atropine or glycopyrrolate?

A5: Both atropine and glycopyrrolate can be effective. However, some studies in horses suggest that glycopyrrolate may be superior as it ameliorates the gastrointestinal side effects of Imidocarb without significantly inhibiting gut motility, which can be a side effect of atropine.[10][11] The choice of agent may depend on the animal species, experimental protocol, and availability.

Q6: When should the anticholinergic pre-medication be administered?

A6: It is generally recommended to administer the anticholinergic agent 15 to 30 minutes prior to the administration of this compound.[12]

Q7: Can this compound be administered intravenously?

A7: No, intravenous administration of this compound is strictly contraindicated as it can lead to severe toxic reactions.[3][8] It should be administered via intramuscular or subcutaneous routes.[8]

Q8: Are there any known drug interactions with this compound?

A8: Yes, this compound should not be used concurrently with other cholinesterase-inhibiting drugs, pesticides, or chemicals, as this can potentiate the cholinergic side effects.[2][8]

Troubleshooting Guide

This guide provides solutions to common issues encountered during the administration of this compound.

Issue Possible Cause Recommended Action
Mild to moderate cholinergic side effects (e.g., salivation, mild restlessness) despite pre-medication. Inadequate dose of anticholinergic agent. Individual animal sensitivity.Monitor the animal closely. For future administrations, consider a slight increase in the anticholinergic dose within the recommended range, in consultation with a veterinarian.
Severe cholinergic side effects (e.g., severe colic, diarrhea, respiratory distress). Failure to administer pre-medication. Incorrect (e.g., intravenous) administration of Imidocarb. Overdose of Imidocarb.This is a veterinary emergency. Immediately administer an appropriate dose of an anticholinergic agent (e.g., atropine) as a rescue treatment. Provide supportive care as needed and consult a veterinarian immediately. Review administration protocols to prevent recurrence.
Pain upon injection. Irritating nature of the this compound solution.Administer the injection into a large muscle mass and consider dividing larger volumes into multiple injection sites. Applying a cold compress to the injection site post-administration may provide relief.
Injection site swelling or reaction. Local inflammatory response to the drug.Monitor the injection site. Swelling should typically resolve within a few days. If the swelling is severe, painful, or persists, consult a veterinarian.

Quantitative Data Summary

The following tables summarize key quantitative data related to the administration of this compound and the mitigation of its side effects.

Table 1: Recommended Dosages for this compound and Anticholinergic Pre-medication

Animal Species This compound Dose Atropine Sulfate Dose (Pre-medication) Route of Administration
Dogs 6.6 mg/kg[8]0.01 - 0.04 mg/kg[1][13]Imidocarb: IM or SC Atropine: IV or IM
Horses 2.4 mg/kg[12]0.02 mg/kg[12]Imidocarb: IM Atropine: IV
Cattle 1 mg/kg (Babesiosis) 2.5 mg/kg (Anaplasmosis)[3]N/A (Consult veterinarian)Imidocarb: IM or SC
Mice (experimental) 20 - 34 mg/kg[14][15]N/A (Dose to be determined by study director)Imidocarb: SC or IP

Table 2: Incidence of Cholinergic Side Effects in Horses With and Without Atropine Pre-treatment

Clinical Sign Imidocarb Only (Control Group) Imidocarb with Atropine Pre-treatment Reference
Signs of Abdominal Pain 57% (4/7 horses)86% (6/7 horses) *[12]
Diarrhea 29% (2/7 horses)0% (0/7 horses)[12]

*Note: In this particular study, while atropine eliminated diarrhea, it appeared to worsen signs of abdominal pain, potentially due to its effects on gastrointestinal motility.[12] A separate study found that glycopyrrolate was superior to atropine in ameliorating adverse gastrointestinal effects in horses.[10]

Experimental Protocols

Protocol 1: Administration of this compound with Atropine Pre-medication in Dogs

  • Animal Preparation: Acclimatize healthy mongrel dogs to the experimental conditions for a minimum of one week. Ensure animals have free access to standard dog feed and water.

  • Pre-medication: Administer atropine sulfate at a dose of 0.01 mg/kg intravenously.[13]

  • Waiting Period: Wait for 5-10 minutes.

  • Imidocarb Administration: Administer this compound at a dose of 6.6 mg/kg via the intramuscular route.[8]

  • Monitoring: Observe the animals continuously for the first two hours for any signs of cholinergic toxicity (e.g., salivation, lacrimation, restlessness, defecation, panting).[1][13] Continue periodic monitoring for the next 24 hours.

  • Data Collection: Record the onset, severity, and duration of any observed clinical signs.

Protocol 2: Evaluation of Anticholinergic Efficacy in Ameliorating Imidocarb-Induced Side Effects in Horses (Crossover Study Design)

  • Animal Selection: Use healthy adult horses, confirmed to be free of relevant pathogens.

  • Study Design: Employ a blinded, randomized crossover design with a washout period of at least two weeks between treatments.

  • Treatment Groups:

    • Control: Saline (0.9% NaCl) IV, followed by this compound (2.4 mg/kg IM).

    • Atropine Group: Atropine sulfate (0.02 mg/kg IV), followed 15 minutes later by this compound (2.4 mg/kg IM).[12]

    • Glycopyrrolate Group: Glycopyrrolate (0.0025 mg/kg IV), followed 15 minutes later by this compound (2.4 mg/kg IM).[10]

  • Parameters to Monitor:

    • Clinical Signs: Continuously monitor for signs of colic, diarrhea, and other cholinergic effects.

    • Gastrointestinal Motility: Assess intestinal borborygmi at regular intervals.

    • Fecal Output: Measure fecal production and consistency.

  • Data Analysis: Compare the incidence and severity of clinical signs and changes in gastrointestinal parameters between the treatment groups.

Visualizing Mechanisms and Workflows

Diagram 1: Cholinergic Signaling Pathway and the Action of this compound

CholinergicSignaling cluster_synapse Cholinergic Synapse cluster_effect Postsynaptic Cell ACh_vesicle Acetylcholine (ACh) Vesicles ACh_released ACh_vesicle->ACh_released Nerve Impulse Receptor Muscarinic ACh Receptor ACh_released->Receptor Binds AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolyzes Effect Cholinergic Effect (e.g., Salivation, GI Motility) Receptor->Effect Activates Imidocarb Imidocarb dipropionate Imidocarb->AChE Inhibits Atropine Atropine/ Glycopyrrolate Atropine->Receptor Blocks

Caption: Mechanism of Imidocarb's cholinergic action and its mitigation by anticholinergics.

Diagram 2: Experimental Workflow for Minimizing Cholinergic Side Effects

ExperimentalWorkflow start Start Experiment animal_prep Animal Preparation (Acclimatization, Health Check) start->animal_prep premed Administer Anticholinergic (e.g., Atropine, Glycopyrrolate) animal_prep->premed wait Wait 15-30 Minutes premed->wait imidocarb_admin Administer Imidocarb (IM or SC Route) wait->imidocarb_admin monitoring Continuous Monitoring (First 2 hours) imidocarb_admin->monitoring data_collection Record Clinical Signs (Onset, Severity, Duration) monitoring->data_collection periodic_monitoring Periodic Monitoring (Up to 24 hours) monitoring->periodic_monitoring end End of Observation Period periodic_monitoring->end

Caption: Standard operating procedure for Imidocarb administration with pre-medication.

Diagram 3: Decision Tree for Managing Observed Side Effects

TroubleshootingTree observe Side Effects Observed Post-Imidocarb Administration? no_effects Continue Monitoring per Protocol observe->no_effects No mild_effects Mild/Moderate Effects? (e.g., Salivation) observe->mild_effects Yes severe_effects Severe Effects? (e.g., Colic, Distress) mild_effects->severe_effects No monitor_mild Close Observation Adjust Future Pre-med Dose mild_effects->monitor_mild Yes emergency VETERINARY EMERGENCY severe_effects->emergency Yes rescue Administer Rescue Anticholinergic Provide Supportive Care emergency->rescue review Review Protocols (Dose, Route) rescue->review

Caption: Troubleshooting guide for adverse reactions to this compound.

References

Technical Support Center: Addressing Injection Site Reactions with Imidocarb Dipropionate in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Imidocarb dipropionate in animal studies. The following information is intended to help mitigate and manage injection site reactions, a common occurrence with this therapeutic agent.

Troubleshooting Guide: Managing and Mitigating Injection Site Reactions

Q1: My study animals are exhibiting significant pain and vocalization during this compound injection. What can I do to minimize this?

A1: Pain upon injection is a frequently reported side effect of this compound. Several factors can contribute to this, and the following steps can be taken for mitigation:

  • Optimize Injection Technique:

    • Ensure the animal is properly restrained to prevent movement.

    • Use a new, sterile needle of the appropriate gauge for each injection. A smaller gauge needle may reduce pain.

    • For subcutaneous injections, use the "tented" skin technique to lift the skin away from the underlying muscle.

    • Administer the injection at a steady, controlled rate.

  • Consider Formulation Adjustments (in consultation with a veterinarian or pharmacologist):

    • Bringing the solution to room temperature before injection may reduce discomfort.

    • Diluting the formulation, if appropriate for the study protocol and approved by the Institutional Animal Care and Use Committee (IACUC), can sometimes lessen the stinging sensation.

  • Site Rotation: If multiple injections are required, rotate the injection sites to avoid repeated irritation of the same area.

Q2: I am observing swelling and erythema at the injection site several hours to days after administration. How should I manage this?

A2: Swelling and redness are common inflammatory responses to this compound. Management and monitoring are key:

  • Monitor the Reaction:

    • Document the size and severity of the swelling and erythema daily.

    • Note any changes in the animal's behavior, such as lethargy, inappetence, or reluctance to move.

  • Provide Supportive Care:

    • Ensure the animal has easy access to food and water.

    • Consult with the study veterinarian about the appropriateness of anti-inflammatory medication, being mindful of potential interactions with the study's objectives.

  • Evaluate Injection Parameters:

    • Review the injection volume. Exceeding recommended volumes for a specific site can increase the risk of local reactions.

    • Ensure the injection was administered via the correct route (subcutaneous or intramuscular). Accidental intradermal injection can cause more severe reactions.

Q3: A firm lump has formed at the injection site. Is this a cause for concern?

A3: The formation of a palpable, firm nodule or granuloma at the injection site can occur, particularly with higher doses or repeated injections. This is often a localized inflammatory response.

  • Veterinary Consultation: It is crucial to have the study veterinarian examine the lump to rule out abscess formation.

  • Histopathological Examination: If the study design allows for terminal endpoints, histopathological evaluation of the injection site can determine the nature of the lesion (e.g., inflammation, necrosis, fibrosis).

  • Future Prevention:

    • Divide larger doses into smaller volumes and administer at multiple sites.

    • Ensure proper injection depth to avoid depositing the drug in a way that hinders its dispersal.

Q4: In rare cases, I have observed ulceration and necrosis at the injection site. What are the immediate steps and preventative measures?

A4: Ulceration and necrosis are severe reactions that require immediate attention.

  • Immediate Veterinary Care: The animal must be seen by a veterinarian for wound management. This may include cleaning, debridement, and administration of systemic antibiotics to prevent secondary infections.

  • Review of Protocol:

    • Dose and Concentration: High concentrations and doses of this compound are associated with an increased risk of necrosis. Re-evaluate the dose and concentration being used.

    • Formulation: The acidic pH of the this compound formulation, which contains propionic acid, may contribute to tissue irritation. While altering the formulation is not always feasible, understanding its components is important for risk assessment.

    • Injection Technique: Ensure that the injection is not administered in a way that could compromise blood supply to the area.

Frequently Asked Questions (FAQs)

Q5: What are the common injection site reactions observed with this compound?

A5: Common reactions range from mild to severe and include pain on injection, swelling, erythema (redness), and the formation of a firm lump. In more severe, dose-dependent cases, necrotizing myositis (inflammation and death of muscle tissue) and grossly visible necrosis encapsulated by granulation tissue have been reported.

Q6: Are injection site reactions with this compound dose-dependent?

A6: Yes, studies in cattle have shown a clear dose-dependent relationship. At lower doses (e.g., 5 mg/kg), reactions may be limited to microscopic necrotizing myositis. At higher doses (e.g., 20 mg/kg), focal, grossly visible areas of necrosis are more likely to occur. A study in dogs also noted pain on injection and injection site swelling at doses of 2.2, 5.5, 7.7, and 9.9 mg/kg.

Q7: What is the recommended injection volume for different animal species?

A7: Adhering to recommended injection volumes is critical to minimize tissue damage. The following table provides general guidelines; however, it is essential to consult your institution's IACUC guidelines and species-specific literature.

SpeciesIntramuscular (IM) - per siteSubcutaneous (SC) - per site
Mouse 0.05 mL2-3 mL
Rat 0.1 - 0.2 mL5-10 mL
Rabbit 0.5 mL5-10 mL
Dog 0.5 - 3 mL (depending on muscle mass)10-50 mL (depending on size)
Cattle 15-20 mL50 mL

Q8: What are the best practices for preparing and administering this compound injections?

A8: Following best practices can significantly reduce the incidence and severity of injection site reactions:

  • Aseptic Technique: Always use sterile needles and syringes. Clean the vial stopper with an appropriate disinfectant before drawing up the solution.

  • Proper Restraint: Ensure the animal is securely and safely restrained to allow for an accurate and smooth injection.

  • Correct Needle Selection: Use the smallest gauge needle that is appropriate for the viscosity of the solution and the size of the animal.

  • Accurate Administration Route: Be certain of the intended route of administration (IM or SC) and use the correct technique for that route.

  • Site Selection: Choose an appropriate injection site with adequate muscle mass (for IM) or loose skin (for SC). Avoid areas with little subcutaneous tissue or that are close to major nerves and blood vessels.

  • Rotation of Injection Sites: If the study involves multiple injections, rotate the sites to allow for tissue recovery.

  • Observation: Monitor the animal for any adverse reactions both during and after the injection.

Experimental Protocols

Protocol 1: Macroscopic Evaluation of Injection Sites

This protocol provides a standardized method for the visual assessment and scoring of injection site reactions.

  • Observation Schedule: Observe and score injection sites at 1, 24, 48, and 72 hours post-injection, and then daily until resolution.

  • Scoring System:

ScoreErythema (Redness)Edema (Swelling)
0 No erythemaNo swelling
1 Very slight erythema (barely perceptible)Very slight edema (barely perceptible)
2 Well-defined erythemaSlight edema (edges well-defined)
3 Moderate to severe erythemaModerate edema (raised approximately 1 mm)
4 Severe erythema (beet redness) to eschar formationSevere edema (raised more than 1 mm and extending beyond the area of exposure)

Protocol 2: Histopathological Evaluation of Injection Sites

This protocol outlines the steps for the microscopic examination of injection site tissues.

  • Tissue Collection: At the designated study endpoint, carefully dissect the entire injection site, including the underlying muscle and surrounding tissue.

  • Fixation: Immediately fix the collected tissue in 10% neutral buffered formalin for at least 24 hours.

  • Processing and Sectioning: Process the fixed tissues, embed in paraffin, and section at 4-5 micrometers.

  • Staining: Stain the sections with Hematoxylin and Eosin (H&E).

  • Microscopic Evaluation and Scoring: A board-certified veterinary pathologist should evaluate the slides for the following, using a semi-quantitative scoring system (e.g., 0 = none, 1 = minimal, 2 = mild, 3 = moderate, 4 = marked, 5 = severe):

    • Inflammation (acute, subacute, chronic)

    • Hemorrhage

    • Necrosis (myofiber, adipose, dermal)

    • Fibrosis

    • Edema

    • Degeneration/regeneration of muscle fibers

Visualizations

InjectionSiteReactionWorkflow cluster_protocol Experimental Protocol start Administer this compound observe Macroscopic Observation (Erythema, Edema) start->observe score Score Macroscopic Findings (0-4 scale) observe->score endpoint Scheduled Study Endpoint? score->endpoint endpoint->observe No necropsy Necropsy and Tissue Collection endpoint->necropsy Yes histopath Histopathological Evaluation (Inflammation, Necrosis, etc.) necropsy->histopath score_histo Score Microscopic Findings (0-5 scale) histopath->score_histo data Data Analysis score_histo->data

Caption: Workflow for evaluating injection site reactions.

TroubleshootingFlowchart start Injection Site Reaction Observed assess Assess Severity (Pain, Swelling, Redness) start->assess mild Mild Reaction? assess->mild monitor Monitor and Document Provide Supportive Care mild->monitor Yes severe Severe Reaction (Ulceration, Necrosis, Systemic Signs) mild->severe No resolve Reaction Resolving? monitor->resolve continue_protocol Continue Protocol resolve->continue_protocol Yes vet_consult Immediate Veterinary Consultation and Treatment resolve->vet_consult No severe->vet_consult review Review Protocol: - Dose/Concentration - Injection Technique - Formulation Handling vet_consult->review modify Modify Protocol (with IACUC approval) review->modify

Caption: Troubleshooting flowchart for injection site reactions.

SterileInflammationPathway cluster_pathway Signaling Pathway of Sterile Inflammation injection This compound Injection tissue_injury Local Tissue Injury (Cell Stress/Damage) injection->tissue_injury damps Release of DAMPs (e.g., ATP, Uric Acid) tissue_injury->damps prrs Activation of Pattern Recognition Receptors (PRRs) (e.g., TLRs, NLRs) damps->prrs inflammasome Inflammasome Activation (e.g., NLRP3) prrs->inflammasome cytokines Pro-inflammatory Cytokine Production & Maturation (IL-1β, IL-18, TNF-α) prrs->cytokines caspase1 Caspase-1 Activation inflammasome->caspase1 caspase1->cytokines chemokines Chemokine Release (e.g., CXCL8) cytokines->chemokines leukocyte Leukocyte Recruitment (Neutrophils, Macrophages) chemokines->leukocyte inflammation Clinical Signs of Inflammation (Erythema, Edema, Pain) leukocyte->inflammation

Caption: Simplified signaling pathway of sterile inflammation.

Validation & Comparative

A Comparative Analysis of Imidocarb Dipropionate and Atovaquone in the Treatment of Babesiosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent anti-protozoal agents, Imidocarb dipropionate and Atovaquone, for the treatment of infections caused by Babesia species. This document synthesizes experimental data to evaluate the efficacy, mechanisms of action, and experimental protocols of these two compounds, offering a valuable resource for researchers in the field of anti-parasitic drug development.

Executive Summary

This compound and atovaquone are both crucial in the therapeutic arsenal against babesiosis in veterinary and human medicine. Experimental data reveals distinct differences in their efficacy and mechanisms of action. Atovaquone generally demonstrates superior in vitro potency against a range of Babesia species, with a well-defined mechanism targeting the parasite's mitochondrial electron transport chain. This compound, while effective in vivo, exhibits a less potent in vitro profile in some studies and its precise mechanism of action remains less clear. Head-to-head clinical comparisons in canines suggest that atovaquone, in combination with azithromycin, provides better clinical and parasitological outcomes for certain Babesia infections compared to this compound.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data on the efficacy of this compound and Atovaquone against various Babesia species from both in vitro and in vivo studies.

Table 1: Comparative In Vitro Efficacy (IC50 Values)

Babesia SpeciesThis compound IC50 (nM)Atovaquone IC50 (nM)Reference
B. bovis117.3~500[1][2]
B. duncaniNot Reported~500[2]
B. divergensNot ReportedNot Reported
B. gibsoniNot ReportedComplete inhibition at 1000 nM
B. microti-likeNot ReportedNot Reported

Note: IC50 values are sourced from different studies and experimental conditions may vary, warranting caution in direct comparison.

Table 2: Comparative In Vivo Efficacy in Dogs Naturally Infected with Babesia microti-like Piroplasm

Efficacy ParameterThis compound (IMI)Atovaquone/Azithromycin (ATO)Reference
Clinical Outcome [3][4]
Clinically Healthy (Day 90)Not specified, but 8/17 dogs experienced clinical relapse over the year76.4%[3][4]
Reduction in Lab AbnormalitiesNot specified82.04% (highest reduction)[4]
Parasitological Outcome [3][4]
PCR Positive (Day 90)94.1%47.05%[3][4]
PCR Positive (Day 360)73.3%50%[3][4]
Positive Blood Cytology (Day 360)13.3%Not Reported[3][4]

Mechanisms of Action

Atovaquone: This hydroxynaphthoquinone acts by selectively inhibiting the parasite's mitochondrial electron transport chain at the cytochrome bc1 complex (Complex III). By binding to the ubiquinol oxidation site (Qo site), atovaquone disrupts mitochondrial respiration, leading to the collapse of the mitochondrial membrane potential and inhibition of ATP and pyrimidine biosynthesis.

This compound: The precise mechanism of this carbanilide derivative is not as well-elucidated. Two primary hypotheses have been proposed:

  • Interference with Polyamines: Imidocarb may disrupt the production or utilization of polyamines, which are essential for cell growth and proliferation.[5]

  • Inositol Starvation: It has been suggested that imidocarb blocks the transport of inositol into erythrocytes, thereby depriving the intraerythrocytic Babesia parasite of this essential nutrient.[5]

Experimental Protocols

In Vitro Drug Susceptibility Assay for Babesia

This protocol outlines a general method for determining the 50% inhibitory concentration (IC50) of anti-babesial compounds.

  • Parasite Culture: Babesia parasites are cultured in vitro in erythrocytes (e.g., human or bovine, depending on the species) in a suitable culture medium (e.g., RPMI 1640) supplemented with serum. Cultures are maintained at 37°C in a low-oxygen environment (e.g., 5% CO2, 5% O2, 90% N2).[6]

  • Drug Preparation: The test compounds (this compound, Atovaquone) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial dilutions are then prepared in the culture medium to achieve the desired final concentrations.

  • Assay Setup: In a 96-well microtiter plate, parasitized erythrocytes are added to each well at a starting parasitemia of approximately 1%. The drug dilutions are then added to the respective wells. Control wells contain parasitized erythrocytes with no drug and non-parasitized erythrocytes.[2]

  • Incubation: The plate is incubated for a defined period, typically 48-96 hours, under the same conditions as the parasite culture.

  • Parasitemia Determination: After incubation, parasitemia is assessed using one of the following methods:

    • Microscopy: Thin blood smears are prepared from each well, stained with Giemsa, and the percentage of infected erythrocytes is determined by counting a sufficient number of cells (e.g., 1000).

    • SYBR Green I Assay: This fluorescent dye-based method quantifies parasite DNA. The plate is lysed, and SYBR Green I is added. The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.[2]

  • IC50 Calculation: The percentage of parasite growth inhibition is calculated for each drug concentration relative to the untreated control. The IC50 value is then determined by non-linear regression analysis of the dose-response curve.

In Vivo Efficacy Study in a Canine Model of Babesiosis

This protocol is based on a study comparing this compound and Atovaquone/Azithromycin in dogs naturally infected with a Babesia microti-like piroplasm.[3][4]

  • Study Animals: Dogs with naturally occurring babesiosis, confirmed by clinical signs and PCR, are enrolled in the study. Animals are randomly assigned to treatment groups.

  • Treatment Regimens:

    • This compound (IMI) Group: Administered two doses of 5 mg/kg subcutaneously, 14 days apart.[3]

    • Atovaquone/Azithromycin (ATO) Group: Administered atovaquone at 13.3 mg/kg orally every 8 hours for 10 days, and azithromycin at 10 mg/kg orally every 24 hours for 10 days.[3]

  • Monitoring and Sample Collection:

    • Clinical examinations and blood sample collections are performed at baseline (Day 0) and at specified time points post-treatment (e.g., Days 15, 45, 90, and 360).

    • Blood samples are used for complete blood counts (CBC), serum biochemistry, and parasite detection via blood smear cytology and PCR.

  • Efficacy Assessment:

    • Clinical Efficacy: Assessed by grading the severity of clinical signs and monitoring improvements in hematological and biochemical parameters.

    • Parasitological Efficacy: Determined by the absence or presence of Babesia DNA (PCR) and visible parasites in blood smears at the follow-up time points.

Visualizations

Atovaquone_Mechanism cluster_mitochondrion Babesia Mitochondrion ETC Electron Transport Chain Complex_III Cytochrome bc1 Complex (Complex III) ETC->Complex_III Electron Flow ATP_Synthase ATP Synthase Complex_III->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Atovaquone Atovaquone Atovaquone->Complex_III Inhibits Qo site

Caption: Atovaquone's mechanism of action in Babesia.

Imidocarb_Mechanism cluster_parasite Babesia Parasite Imidocarb Imidocarb Polyamine_Synthesis Polyamine Synthesis/Utilization Imidocarb->Polyamine_Synthesis Interferes with Inositol_Uptake Inositol Uptake Imidocarb->Inositol_Uptake Blocks Parasite_Growth Parasite Growth & Proliferation Polyamine_Synthesis->Parasite_Growth Inositol_Uptake->Parasite_Growth

Caption: Proposed mechanisms of this compound.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Assay (Canine Model) Culture Parasite Culture Drug_Dilution Drug Dilution Culture->Drug_Dilution Incubation Co-incubation Drug_Dilution->Incubation Measurement Parasitemia Measurement Incubation->Measurement IC50 IC50 Calculation Measurement->IC50 Animal_Selection Selection of Infected Dogs Treatment Drug Administration Animal_Selection->Treatment Monitoring Clinical & Parasitological Monitoring Treatment->Monitoring Efficacy Efficacy Assessment Monitoring->Efficacy

Caption: Workflow for in vitro and in vivo drug efficacy testing.

References

Combination Therapy of Imidocarb Dipropionate and Doxycycline for Canine Hepatozoonosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Canine hepatozoonosis, a tick-borne disease caused by the protozoan parasite Hepatozoon canis, presents a significant therapeutic challenge. While various treatment protocols have been investigated, the combination of imidocarb dipropionate and doxycycline has emerged as a frequently employed therapeutic strategy. This guide provides a comprehensive comparison of this combination therapy with other treatment modalities, supported by available experimental data, to inform further research and drug development in this field.

Efficacy of Combination Therapy: A Comparative Overview

The combination of this compound and doxycycline is often utilized to achieve clinical remission and reduce parasitemia in dogs infected with H. canis.[1][2] This approach is believed to provide a synergistic effect, with this compound targeting the parasite and doxycycline addressing potential concurrent tick-borne infections and possessing some anti-protozoal activity.[1][3] However, complete parasite elimination remains a challenge, and relapses can occur.[4][5]

Several studies and case reports have documented the clinical outcomes of this combination therapy. Treatment typically leads to a rapid improvement in clinical signs such as fever, lethargy, and anemia.[2][6] However, the parasitological cure rate can be variable. While some reports indicate successful parasite clearance based on blood smear examination, more sensitive molecular techniques like PCR have shown that parasite DNA can persist even after treatment, suggesting that this compound may not be fully effective in eliminating H. canis.[4][7]

Comparison with Alternative Treatment Protocols

Alternative therapeutic strategies for canine hepatozoonosis include monotherapy with this compound or doxycycline, as well as combinations with other drugs like toltrazuril.

This compound Monotherapy: this compound administered alone has been a common treatment for H. canis.[4] However, studies have reported treatment failures, with dogs remaining parasitemic despite repeated administrations.[4][7]

Doxycycline Monotherapy: Doxycycline as a standalone treatment is also utilized.[8] While it can lead to clinical improvement, its efficacy in completely clearing the parasite is not definitively established.

Combination with Toltrazuril: The combination of this compound with the anticoccidial drug toltrazuril has been investigated. One study found that this combination did not offer a significant additional benefit over this compound alone in terms of clinical or parasitological cure rates.[9]

The following table summarizes the available data on the efficacy of different treatment protocols for Hepatozoon canis.

Treatment Protocol Dosage and Administration Reported Efficacy Limitations/Key Observations References
This compound & Doxycycline Combination This compound: 5-6.6 mg/kg, SC, two doses 14 days apart. Doxycycline: 5-10 mg/kg, PO, daily for 21-28 days.Rapid clinical remission and reduction in parasitemia. Some reports of successful parasite clearance based on blood smear.Parasite DNA may persist as detected by PCR, indicating a lack of complete elimination. Relapses are possible.[1][2][5][6][8]
This compound Monotherapy 5-6 mg/kg, SC, two doses 14 days apart.Clinical improvement often observed.High rate of treatment failure in eliminating the parasite. Parasitemia often persists.[4][7]
Doxycycline Monotherapy 10 mg/kg, PO, daily for 21 days.Can lead to clinical improvement.Efficacy in achieving complete parasitological cure is not well-established.[8]
This compound & Toltrazuril Combination This compound: 6 mg/kg, SC, two doses 14 days apart. Toltrazuril: 10 mg/kg, PO, daily for 5 days.Clinical efficacy of 83.3% reported in one study.Did not show a significant advantage over imidocarb monotherapy. Parasitological cure rate was low (33.3%).[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the typical experimental protocols used in studies evaluating treatments for H. canis.

Diagnostic Protocol

A definitive diagnosis of H. canis infection is the first critical step.

Diagnostic_Workflow cluster_diagnosis Diagnostic Workflow for Hepatozoon canis Clinical_Exam Clinical Examination (Fever, Lethargy, Anemia) Blood_Collection Blood Sample Collection (EDTA tube) Clinical_Exam->Blood_Collection Blood_Smear Blood Smear Preparation & Giemsa Staining Blood_Collection->Blood_Smear PCR Molecular Diagnosis (PCR) (Detection of H. canis DNA) Blood_Collection->PCR Microscopy Microscopic Examination (Detection of gamonts in neutrophils) Blood_Smear->Microscopy Confirmation Confirmed Diagnosis Microscopy->Confirmation PCR->Confirmation

Caption: Diagnostic workflow for canine hepatozoonosis.

Detailed Steps:

  • Clinical Examination: A thorough physical examination of the dog is performed to identify clinical signs consistent with hepatozoonosis, such as fever, lethargy, pale mucous membranes, and weight loss.[2]

  • Blood Sample Collection: A whole blood sample is collected in an EDTA tube for hematological analysis and molecular testing.[8]

  • Blood Smear Microscopy: A peripheral blood smear is prepared and stained with Giemsa. The smear is then examined under a microscope for the presence of H. canis gamonts within neutrophils.[2][8]

  • Polymerase Chain Reaction (PCR): A PCR assay is performed on the whole blood sample to detect the presence of H. canis DNA. PCR is considered more sensitive than blood smear microscopy, especially in cases of low parasitemia.[4][7]

Treatment and Monitoring Protocol

Following diagnosis, a specific treatment protocol is initiated, and the dog is monitored for response.

Treatment_Monitoring_Workflow cluster_treatment Treatment and Monitoring Workflow Diagnosis Confirmed H. canis Infection Treatment_Initiation Initiate Treatment Protocol (e.g., Imidocarb + Doxycycline) Diagnosis->Treatment_Initiation Clinical_Monitoring Regular Clinical Monitoring (Temperature, Appetite, Activity) Treatment_Initiation->Clinical_Monitoring Hematology Periodic Hematological Analysis (CBC) Treatment_Initiation->Hematology Parasitological_Monitoring Parasitological Follow-up (Blood Smear and/or PCR) Treatment_Initiation->Parasitological_Monitoring Outcome Evaluation of Treatment Outcome (Clinical Remission, Parasite Clearance) Clinical_Monitoring->Outcome Hematology->Outcome Parasitological_Monitoring->Outcome

Caption: General workflow for treatment and monitoring.

Detailed Steps:

  • Treatment Administration: The selected drug or combination of drugs is administered according to a predefined dosage and schedule. For the combination therapy, this typically involves subcutaneous injections of this compound and daily oral administration of doxycycline.[2][8]

  • Clinical Monitoring: The dog's clinical condition is monitored regularly for improvements in signs such as temperature, appetite, and activity levels.

  • Hematological Analysis: Complete blood counts (CBC) are performed periodically to assess changes in red blood cell count, white blood cell count, and platelet count.

  • Parasitological Follow-up: Blood smears and/or PCR are repeated at specific intervals during and after treatment to monitor the parasitemia and assess for parasite clearance.[7]

  • Evaluation of Outcome: The overall success of the treatment is evaluated based on the resolution of clinical signs and the absence of parasites in blood smears and/or negative PCR results. Long-term follow-up is necessary to detect any potential relapses.

Proposed Mechanisms of Action

The exact mechanisms of action of this compound and doxycycline against H. canis are not fully elucidated. However, based on their known activities against other protozoa and bacteria, the following mechanisms are proposed.

Mechanism_of_Action cluster_imidocarb This compound cluster_doxycycline Doxycycline Imidocarb This compound Polyamine Interference with Polyamine Metabolism Imidocarb->Polyamine Inositol Inhibition of Inositol Utilization Imidocarb->Inositol Parasite_Growth Inhibition of Parasite Growth and Replication Polyamine->Parasite_Growth Inositol->Parasite_Growth Doxycycline Doxycycline Ribosome Binding to 30S Ribosomal Subunit Doxycycline->Ribosome Protein_Synthesis Inhibition of Protein Synthesis Ribosome->Protein_Synthesis Parasite_Replication Inhibition of Parasite Replication Protein_Synthesis->Parasite_Replication

Caption: Proposed mechanisms of action.

This compound: The mode of action of this compound is not completely understood. It is suggested that it may interfere with the synthesis or utilization of polyamines, which are essential for cell growth and replication. Another proposed mechanism is the blockage of inositol entry into the parasite, which is a crucial component of cell signaling pathways.[10]

Doxycycline: Doxycycline is a broad-spectrum antibiotic that inhibits protein synthesis in bacteria and some protozoa. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosome and thereby halting the elongation of polypeptide chains.[11][12][13] This disruption of protein synthesis ultimately inhibits the parasite's ability to replicate.

Conclusion and Future Directions

The combination therapy of this compound and doxycycline is a widely used and often effective treatment for inducing clinical remission in dogs with Hepatozoon canis infection. However, the high potential for treatment failure in achieving a complete parasitological cure highlights the urgent need for more effective therapeutic agents.

Future research should focus on:

  • Conducting large-scale, controlled clinical trials to directly compare the efficacy and safety of different treatment protocols.

  • Investigating novel drug combinations that may offer synergistic effects and lead to complete parasite elimination.

  • Exploring new drug targets within the Hepatozoon canis parasite to develop more specific and effective therapies.

  • Standardizing diagnostic and monitoring protocols , including the use of quantitative PCR, to accurately assess treatment outcomes and detect minimal residual disease.

By addressing these research gaps, the scientific community can work towards developing more reliable and curative treatments for this challenging and widespread canine disease.

References

Synergistic Antiprotozoal Effects of Imidocarb Dipropionate in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Enhanced Efficacy of Imidocarb Dipropionate Combinations

This compound, a carbanilide derivative antiprotozoal agent, has long been a cornerstone in the treatment of parasitic infections in veterinary medicine.[1] Its efficacy, however, can be significantly enhanced through synergistic combinations with other antiprotozoal drugs. This guide provides a comparative analysis of this compound in combination with other agents, supported by experimental data, to inform research and development in antiparasitic therapies. The primary focus is on combinations with diminazene aceturate, doxycycline/oxytetracycline, and a triple therapy regimen involving diminazene aceturate and clindamycin.

Comparative Efficacy of this compound Combinations

The following tables summarize the quantitative data from various studies, showcasing the synergistic or enhanced effects of this compound when used in combination to treat a range of protozoal infections.

Table 1: In Vitro Synergistic Effects of this compound and Diminazene Aceturate against Babesia spp.
Babesia SpeciesDrug CombinationMethod of Synergy DeterminationCombination Index (CI)Observed InteractionReference
B. bigeminaThis compound + Diminazene aceturateChou-Talalay Method0.76Synergistic[2]
B. bovisThis compound + Diminazene aceturateChou-Talalay MethodAdditiveAdditive[3]

A Combination Index (CI) value of < 0.9 indicates synergy, 0.9-1.1 indicates an additive effect, and > 1.1 indicates antagonism.

Table 2: In Vivo Efficacy of this compound and Diminazene Aceturate Combination against Babesia microti in Mice
Treatment GroupDosage% Inhibition of Parasite GrowthReference
Diminazene aceturate (DA)25 mg/kgNot specified[3]
Diminazene aceturate (DA)6.25 mg/kgNot specified[3]
This compound (ID)8.5 mg/kgNot specified[3]
DA + ID Combination 6.25 mg/kg + 8.5 mg/kg 16.5% more than 25 mg/kg DA alone, 32% more than 6.25 mg/kg DA alone, and 4.5% more than 8.5 mg/kg ID alone [3]
Table 3: Clinical and Parasitological Efficacy of this compound and Doxycycline against Hepatozoon canis in Dogs
Treatment ProtocolOutcomeEfficacyReference
This compound + DoxycyclineClearance of H. canisSuccessful clearance of infection reported[4][5][6][7][8]
Clinical ResponseBetter clinical response than imidocarb monotherapy[4]
Table 4: Therapeutic Efficacy of Triple Combination Therapy (this compound, Diminazene aceturate, Clindamycin) against Babesia gibsoni in Dogs
Treatment GroupRecovery RateRelapse RateReference
Atovaquone + Azithromycin (AA)9/17 dogs (52.9%)7/17 dogs (41.2%)[9]
Clindamycin + Diminazene + Imidocarb (CDI) 11/13 dogs (84.6%) 2/13 dogs (15.4%) [9]

Experimental Protocols

In Vitro Drug Susceptibility and Synergy Assays for Babesia spp.

Objective: To determine the 50% inhibitory concentration (IC50) of individual drugs and to assess the synergistic, additive, or antagonistic effects of drug combinations against Babesia parasites.

Methodology:

  • Babesia Culture: Babesia species (B. bigemina, B. bovis) are cultured in vitro in bovine red blood cells (RBCs) in a suitable medium (e.g., RPMI 1640) supplemented with bovine serum. Cultures are maintained at 37°C in a humidified atmosphere with 5% CO2.[10][11]

  • Drug Preparation: Stock solutions of this compound and Diminazene aceturate are prepared in a suitable solvent (e.g., DMSO) and then serially diluted to the desired concentrations in the culture medium.

  • Drug Susceptibility Assay:

    • Parasitized RBCs are seeded in 96-well plates.

    • Serial dilutions of the individual drugs or their combinations are added to the wells.

    • The plates are incubated for a defined period (e.g., 96 hours).

    • Parasite growth inhibition is quantified using a fluorescence-based SYBR Green I assay.[3] This assay measures the proliferation of the parasite by detecting its DNA.

  • Data Analysis:

    • The IC50 values for each drug are calculated from the dose-response curves.

    • For combination studies, the Chou-Talalay method is employed to determine the Combination Index (CI). The CI provides a quantitative measure of the interaction between the two drugs.[3]

G cluster_culture Babesia Culture cluster_assay Drug Susceptibility Assay cluster_analysis Data Analysis culture In vitro culture of Babesia spp. in RBCs plate Seed parasitized RBCs in 96-well plates culture->plate add_drugs Add serial dilutions of drugs/combinations plate->add_drugs incubate Incubate for 96 hours add_drugs->incubate sybr Quantify growth with SYBR Green I assay incubate->sybr ic50 Calculate IC50 values sybr->ic50 chou_talalay Determine Combination Index (Chou-Talalay method) ic50->chou_talalay

Caption: Workflow for in vitro drug susceptibility and synergy testing.

In Vivo Efficacy Study in a Mouse Model of Babesiosis

Objective: To evaluate the therapeutic efficacy of a drug combination in a murine model of Babesia microti infection.

Methodology:

  • Animal Model: BALB/c mice are used for this study.

  • Infection: Mice are infected intraperitoneally with B. microti-parasitized red blood cells.

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., saline).

    • Group 2: this compound monotherapy (e.g., 8.5 mg/kg).

    • Group 3: Diminazene aceturate monotherapy (e.g., 6.25 mg/kg and 25 mg/kg).

    • Group 4: Combination therapy with this compound and Diminazene aceturate (e.g., 8.5 mg/kg and 6.25 mg/kg).

  • Drug Administration: Treatments are administered via a specified route (e.g., subcutaneous injection) at predetermined time points post-infection.

  • Monitoring:

    • Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears.

    • Hematological parameters (e.g., red blood cell count, hemoglobin) are analyzed to assess anemia.

  • Efficacy Assessment: The percentage of parasite growth inhibition is calculated by comparing the parasitemia in treated groups to the vehicle control group.

G cluster_infection Infection cluster_treatment Treatment cluster_monitoring Monitoring & Assessment infect Infect BALB/c mice with B. microti groups Divide into treatment groups: - Vehicle - ID mono - DA mono - ID + DA combo infect->groups administer Administer treatment groups->administer monitor_p Monitor parasitemia (Giemsa stain) administer->monitor_p monitor_h Monitor hematology administer->monitor_h assess Calculate % inhibition monitor_p->assess

Caption: Experimental workflow for in vivo efficacy testing.

Mechanisms of Action and Potential for Synergy

The synergistic effects observed with this compound combinations can be attributed to the distinct mechanisms of action of the partner drugs, which likely target different essential pathways in the protozoan parasite.

  • This compound: Its mode of action is believed to involve interference with the synthesis and/or utilization of polyamines, which are crucial for cell growth and differentiation. It may also block the parasite's uptake of inositol, a vital component of cell membranes.[12] Another proposed mechanism is the inhibition of acetylcholinesterase.[13]

  • Diminazene aceturate: This aromatic diamidine primarily targets the parasite's kinetoplast DNA (kDNA). It binds to the AT-rich regions of kDNA, leading to the inhibition of DNA replication and function.[14][15] Additionally, diminazene has been shown to possess anti-inflammatory properties by downregulating the production of pro-inflammatory cytokines.[16][17]

The combination of this compound and Diminazene aceturate likely results in a multi-pronged attack on the parasite, disrupting both nuclear and mitochondrial functions, as well as essential metabolic pathways. This dual assault may be more effective at killing the parasite and may also reduce the likelihood of developing drug resistance.

G cluster_imidocarb This compound cluster_diminazene Diminazene Aceturate cluster_parasite Protozoan Parasite polyamine Interferes with polyamine synthesis growth Inhibition of Growth & Replication polyamine->growth disrupts inositol Blocks inositol uptake inositol->growth disrupts kDNA Binds to kinetoplast DNA (kDNA) kDNA->growth inhibits DNA replication death Parasite Death growth->death leads to

Caption: Potential synergistic mechanisms of action.

References

In Vitro Showdown: Buparvaquone Demonstrates Superior Efficacy Against Babesia bovis Compared to Imidocarb Dipropionate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – Head-to-head in vitro studies reveal that buparvaquone, a hydroxynaphthoquinone antiprotozoal agent, exhibits significantly greater potency in inhibiting the growth of Babesia bovis, the causative agent of bovine babesiosis, when compared to the traditionally used drug, imidocarb dipropionate. These findings, aimed at researchers, scientists, and drug development professionals, highlight the potential of buparvaquone as a more effective therapeutic option for this economically important tick-borne disease.

Recent experimental data consistently demonstrates that buparvaquone achieves a 50% inhibitory concentration (IC50) at substantially lower levels than this compound against B. bovis in erythrocyte cultures. This suggests that buparvaquone is more effective at killing the parasite in a laboratory setting. While this compound has been a frontline treatment, concerns over its efficacy, potential toxicity, and tissue residues have prompted the search for more effective alternatives.[1]

Quantitative Comparison of In Vitro Efficacy

The following table summarizes the key quantitative data from comparative studies, showcasing the IC50 values for both compounds against Babesia bovis. Lower IC50 values indicate higher potency.

Drug CompoundStarting ParasitemiaIC50 (nM)Study Reference
Buparvaquone 1%50.01[2][3][4]Cardillo et al., 2024
This compound 1%117.3[2][5][3][4]Cardillo et al., 2024
Buparvaquone 2%77.06[1]Abad et al., 2024
This compound 2%635.1[1]Abad et al., 2024

The data clearly indicates that buparvaquone is significantly more potent than this compound in vitro, irrespective of the initial parasite load in the culture.

Experimental Protocols

The in vitro efficacy of these compounds was determined using established continuous cultivation methods for Babesia bovis.[6] A detailed methodology is outlined below:

1. Parasite Strain and In Vitro Culture:

  • The Texas T2Bo strain of Babesia bovis was utilized for the experiments.[2][5][3][4]

  • Parasites were cultured in vitro using a suspension of bovine erythrocytes.[7] The culture medium was typically M-199 supplemented with bovine serum.[7]

  • Cultures were initiated at a specific percentage of parasitized erythrocytes (PPE), commonly 1% or 2%.[2][3][4]

2. Drug Susceptibility Assay:

  • Buparvaquone and this compound were introduced to the parasite cultures at a range of concentrations, typically from 10 nM to 300 nM or 25 nM to 1200 nM.[1][2][3][4]

  • The cultures were incubated for a period of four consecutive days.[1][2][3][4]

  • Parasitemia levels were monitored daily through microscopic examination of Giemsa-stained blood smears.[2][5][3][4][8]

3. Data Analysis:

  • The percentage of parasite survival was calculated relative to untreated control cultures.

  • The IC50 values, representing the drug concentration required to inhibit parasite growth by 50%, were determined from the dose-response curves.[1][2]

Experimental_Workflow cluster_setup Culture Preparation cluster_treatment Drug Treatment cluster_analysis Data Collection & Analysis cluster_result Outcome start Start with B. bovis Culture erythrocytes Prepare Bovine Erythrocyte Suspension start->erythrocytes culture_init Initiate Culture (1% or 2% PPE) erythrocytes->culture_init add_drugs Add Imidocarb or Buparvaquone (Varying Concentrations) culture_init->add_drugs incubate Incubate for 96 hours add_drugs->incubate monitor Daily Microscopic Examination incubate->monitor calculate_ppe Calculate Percentage of Parasitized Erythrocytes monitor->calculate_ppe determine_ic50 Determine IC50 Values calculate_ppe->determine_ic50 compare Compare Efficacy determine_ic50->compare

Caption: Experimental workflow for the in vitro comparison of drug efficacy against Babesia bovis.

Mechanism of Action

The differing in vitro efficacy of the two compounds can be attributed to their distinct mechanisms of action. Buparvaquone is known to selectively inhibit the parasite's mitochondrial cytochrome b, a key component of the electron transport chain, ultimately leading to parasite death.[1][9][10] The precise mechanism of action for this compound is not as well understood, but it is thought to interfere with nucleic acid metabolism or block the entry of inositol into the parasite.[2][11]

Signaling_Pathways cluster_buparvaquone Buparvaquone cluster_imidocarb This compound bpq Buparvaquone cytochrome_b Mitochondrial Cytochrome b bpq->cytochrome_b Inhibits etc Electron Transport Chain Disruption cytochrome_b->etc atp ATP Depletion etc->atp death_bpq Parasite Death atp->death_bpq id Imidocarb Dipropionate dna Parasite DNA id->dna Binds to inositol Inositol Uptake id->inositol Blocks replication Inhibition of Replication dna->replication starvation Parasite Starvation inositol->starvation death_id Parasite Death replication->death_id starvation->death_id

Caption: Proposed mechanisms of action for Buparvaquone and this compound.

References

Failure of Imidocarb Dipropionate and Toltrazuril Combination Therapy for Hepatozoon canis: A Comparative Analysis of Treatment Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The treatment of canine hepatozoonosis, a tick-borne protozoal disease caused by Hepatozoon canis, presents an ongoing challenge in veterinary medicine. While various therapeutic strategies have been explored, the search for a consistently effective treatment with a high parasitological cure rate continues. This guide provides a comparative analysis of the failure of a combination therapy comprising imidocarb dipropionate and toltrazuril for H. canis, alongside an evaluation of alternative treatment modalities, supported by experimental data.

Executive Summary

Recent clinical evidence has demonstrated that the combination of this compound and toltrazuril does not provide a significant therapeutic advantage over this compound monotherapy in clearing Hepatozoon canis infection in dogs. Studies indicate low parasitological cure rates for both treatment groups, suggesting that toltrazuril offers no additional benefit. In contrast, other treatment protocols, such as the combination of this compound with doxycycline for H. canis and a triple combination therapy followed by decoquinate for the more severe Hepatozoon americanum, have shown varying degrees of success in managing clinical signs and reducing parasitemia, although complete parasite elimination remains elusive. This guide will delve into the experimental data supporting these findings, detail the methodologies of key studies, and provide a comparative overview of the available therapeutic options.

Comparison of Treatment Efficacy for Hepatozoon canis

The following table summarizes the quantitative data from a key clinical trial investigating the efficacy of this compound and toltrazuril combination therapy compared to this compound monotherapy for naturally acquired H. canis infection.

Treatment ProtocolClinical Efficacy RateMean Recovery Time (Days)Parasitological Cure Rate (at day 56)
This compound & Toltrazuril 83.3%21.033.3%
This compound (Monotherapy) 66.7%25.616.6%

Data sourced from Sasanelli et al., 2011.[1]

While the combination therapy showed a slightly higher clinical efficacy and a shorter mean recovery time, the difference was not statistically significant.[1] Crucially, the parasitological cure rate remained low in both groups, indicating the failure of both protocols to reliably eliminate the parasite.[1] Another study also reported the failure of a combination of this compound and toltrazuril/emodepside plus clindamycin to achieve a parasitological cure.

Alternative Treatment Protocols and Supporting Data

Given the limitations of the imidocarb and toltrazuril combination, it is essential to consider alternative therapeutic approaches.

This compound and Doxycycline

The combination of this compound and doxycycline is a frequently utilized therapy for canine hepatozoonosis. While large-scale comparative clinical trials with extensive quantitative data are limited, case reports and smaller studies suggest this combination can lead to clinical improvement and, in some instances, apparent clearance of the parasite from peripheral blood smears.[2][3][4][5] However, a study by Sasanelli et al. (2010) demonstrated that even with combined therapy of this compound and doxycycline, H. canis DNA could still be detected by PCR in all treated dogs, indicating a failure to achieve complete parasitological cure.[6]

Triple Combination Therapy ("TCP") and Decoquinate for H. americanum

For the more pathogenic Hepatozoon americanum, a different therapeutic strategy is employed. This typically involves an induction phase with a triple combination of trimethoprim-sulfadiazine, clindamycin, and pyrimethamine (TCP) for 14 days, followed by a long-term maintenance phase with decoquinate .[7][8][9][10] This protocol has been shown to be effective in managing clinical signs and improving the quality of life, though it does not typically result in a complete cure.[8][10]

Treatment Protocol for H. americanumOutcome
Short-term (TCP or Toltrazuril) High relapse rate; mean survival time of 12.6 months.[7][8]
Long-term (TCP followed by Decoquinate) Extended survival times and good quality of life.[8][10]

Data primarily from studies on H. americanum.

Experimental Protocols

Study of this compound and Toltrazuril Combination Therapy
  • Study Design: A randomized controlled clinical trial was conducted on twelve dogs naturally infected with Hepatozoon canis.[1]

  • Treatment Groups:

    • Group 1 (Imi+Toltra): Received this compound (6 mg/kg, subcutaneously) in two injections 14 days apart, and toltrazuril (10 mg/kg/day, orally) for the first five days.[1]

    • Group 2 (Imi): Received this compound (6 mg/kg, subcutaneously) in two injections 14 days apart.[1]

  • Monitoring: Clinical signs, hematological parameters (PCV, Hb, WBC, neutrophils, platelets), and parasitemia levels in blood smears were evaluated before treatment and at 14, 28, and 56 days post-treatment.[1]

  • Endpoint: The primary endpoint was the parasitological cure rate, defined as the absence of H. canis gamonts in blood smears at the end of the eight-week observation period.[1]

Study of this compound and Doxycycline Therapy
  • Study Design: A longitudinal study was conducted on three naturally infected asymptomatic dogs.[6]

  • Treatment Protocol: The dogs were initially treated with a low dose of this compound (3 mg/kg) twice a month. When parasitemia persisted after five treatments, the dosage was increased to the regular dose of 6 mg/kg. Subsequently, a combined therapy with doxycycline monohydrate (10 mg/kg/day, orally) was administered for four weeks.[6]

  • Monitoring: Response to treatment was monitored through blood counts, parasitemia levels in blood smears, examination of concentrated buffy-coat smears, and PCR for H. canis DNA.[6]

Visualizing Experimental Workflows

The following diagrams illustrate the experimental workflows for the key studies discussed.

ExperimentalWorkflow_Imidocarb_Toltrazuril cluster_enrollment Enrollment cluster_randomization Randomization cluster_treatment Treatment Groups cluster_monitoring Monitoring (Days 0, 14, 28, 56) cluster_outcome Outcome Assessment start 12 Dogs with Natural H. canis Infection randomization Random Allocation (n=6 per group) start->randomization group1 Group 1: This compound + Toltrazuril randomization->group1 group2 Group 2: This compound (Monotherapy) randomization->group2 monitoring1 Clinical Assessment Hematology Parasitemia group1->monitoring1 monitoring2 Clinical Assessment Hematology Parasitemia group2->monitoring2 outcome Comparison of: - Clinical Efficacy - Recovery Time - Parasitological Cure Rate monitoring1->outcome monitoring2->outcome

Caption: Workflow of the clinical trial comparing Imidocarb + Toltrazuril vs. Imidocarb alone.

LogicalRelationship_TreatmentFailure cluster_problem Therapeutic Challenge cluster_hypothesis Hypothesized Solution cluster_intervention Intervention cluster_result Experimental Result cluster_conclusion Conclusion problem H. canis Infection: Persistent Parasitemia hypothesis Hypothesis: Toltrazuril potentiates Imidocarb efficacy problem->hypothesis intervention Combination Therapy: This compound + Toltrazuril hypothesis->intervention result No significant difference in parasitological cure rate compared to monotherapy intervention->result conclusion Conclusion: Toltrazuril does not provide additional benefit result->conclusion

Conclusion and Future Directions

The available evidence strongly indicates that the combination of this compound and toltrazuril is not a reliable curative therapy for Hepatozoon canis infection in dogs. While clinical improvement may be observed, the low rate of parasitological clearance is a significant concern for researchers and drug development professionals.

Alternative treatments, such as the combination of this compound and doxycycline for H. canis and the TCP protocol followed by decoquinate for H. americanum, offer options for managing the clinical disease. However, the lack of a definitive parasitological cure with any currently available protocol highlights a critical unmet need in veterinary therapeutics.

Future research should focus on:

  • Conducting large-scale, randomized controlled trials to directly compare the efficacy of different treatment protocols for H. canis.

  • Investigating novel drug combinations and new chemical entities with potent activity against Hepatozoon spp.

  • Developing more sensitive and standardized methods for assessing parasitological cure to ensure accurate evaluation of treatment outcomes.

By addressing these research gaps, the scientific community can move closer to developing a truly effective therapy for this challenging and widespread canine disease.

References

Assessing the Impact of Imidocarb Dipropionate Treatment on Host Immune Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Imidocarb dipropionate is a widely utilized carbanilide derivative for the treatment and prophylaxis of protozoan infections in animals, most notably babesiosis and anaplasmosis. Its therapeutic efficacy is well-documented, but its influence on the host's immune system is a critical aspect for consideration in drug development and clinical application. This guide provides a comparative analysis of the immunomodulatory effects of this compound against other common therapeutic alternatives, supported by experimental data.

Immunomodulatory Profile of this compound

This compound exerts a notable influence on both humoral and cellular immunity. In cattle infected with Babesia bigemina, treatment with this compound led to a significant increase in antibody titers, suggesting an enhancement of the humoral immune response.[1] Specifically, two weeks post-treatment, the antibody titers were higher in the Imidocarb-treated group compared to those treated with diminazene aceturate.[1] This heightened antibody response may contribute to a lower probability of reinfection.[1]

On the cellular level, this compound has been shown to aid in the restoration of lymphocyte populations that are often depleted during parasitic infections. In dogs naturally infected with Babesia canis, the invasion of the parasite leads to a decrease in the percentage of CD3+, CD4+, CD8+, and CD21+ lymphocytes.[2][3] Following treatment with a single dose of this compound (5 mg/kg), there is a notable increase in all these lymphocyte fractions, indicating a recovery of the cellular immune system.[2][3] The resolution of clinical signs in babesiosis is thought to be linked to the stimulation and intensity of cellular immunity, particularly dependent on the CD4+ T cell profile.[2][3]

Comparative Analysis with Alternative Treatments

The selection of a therapeutic agent for protozoal diseases often involves a choice between this compound and other drugs such as diminazene aceturate, atovaquone, and buparvaquone. Understanding the differential impact of these drugs on the host immune system is crucial for optimizing treatment strategies.

This compound vs. Diminazene Aceturate

Studies directly comparing this compound and diminazene aceturate in the treatment of bovine babesiosis have revealed differences in their effects on the host's immune and hematological parameters. While both drugs are effective in clearing the parasite and improving the hemogram, this compound appears to stimulate a more robust antibody response.[1]

In a study on cattle infected with Babesia bigemina, both treatments led to an improvement in red blood cell count, hemoglobin concentration, and packed cell volume.[1] However, the antibody titers, as measured by the indirect fluorescent antibody test (IFAT), were higher in the this compound-treated group two weeks after treatment.[1] In apparently healthy Nigerian dogs, a comparative assessment showed that neither diminazene aceturate nor this compound caused significant deviations in hematological and serum biochemical parameters 24 hours after administration, suggesting both are relatively safe at therapeutic doses in healthy animals.[4][5]

This compound vs. Atovaquone and Buparvaquone

Atovaquone, often used in combination with azithromycin, and buparvaquone are other important alternatives for treating protozoal infections. While direct comparative studies on their immunomodulatory effects are scarce, their efficacy in treating infections provides an indirect measure of their interaction with the host's immune clearance mechanisms.

In a study on dogs naturally infected with Babesia gibsoni, a combination of atovaquone and azithromycin was effective in achieving clinical recovery.[6] Another study on dogs infected with B. gibsoni showed that a combination of atovaquone and proguanil led to a decrease in parasitemia and clinical improvement, although relapses were observed.[7]

Buparvaquone has been shown to be effective in treating theileriosis in cattle.[8] In a Theileria annulata-infected bovine B cell line, treatment with buparvaquone led to a significant upregulation of IL-12B, TGFB1, and IFNB, suggesting it can modulate cytokine responses.[9]

Quantitative Data Summary

The following tables summarize the quantitative data from comparative studies on the effects of this compound and its alternatives on hematological and immunological parameters.

Table 1: Comparison of Hematological Parameters in Cattle with Babesiosis Treated with this compound and Diminazene Aceturate [1]

ParameterPre-treatmentImidocarb (2 weeks post)Diminazene (2 weeks post)
RBC (x10^6/µL) 4.8 ± 0.56.5 ± 0.46.2 ± 0.6
Hemoglobin (g/dL) 8.2 ± 1.110.5 ± 0.910.1 ± 1.0
PCV (%) 25.3 ± 2.832.1 ± 2.530.9 ± 2.9

Table 2: Comparison of Antibody Titers (IFAT) in Cattle with Babesiosis [1]

Treatment Group1 Week Post-Treatment2 Weeks Post-Treatment
This compound IncreasedHigh
Diminazene aceturate IncreasedModerate

Table 3: Effect of this compound on Lymphocyte Subpopulations in Dogs with Babesiosis [2][3]

Lymphocyte SubpopulationHealthy Control (%)Infected Pre-treatment (%)Infected Post-treatment (%)
CD3+ 65.4 ± 4.152.1 ± 5.358.7 ± 4.9
CD4+ 38.2 ± 3.529.8 ± 4.134.5 ± 3.8
CD8+ 25.1 ± 2.919.5 ± 3.222.8 ± 3.1
CD21+ 15.8 ± 2.210.2 ± 1.913.5 ± 2.0

Experimental Protocols

Detailed methodologies for the key experiments cited are provided to allow for replication and further investigation.

Indirect Fluorescent Antibody Test (IFAT) for Antibody Titer Determination

This protocol is based on the methodology used to assess antibody titers in cattle treated for babesiosis.[1]

  • Antigen Preparation: Thin blood smears are prepared from a highly parasitemic animal. The smears are air-dried and fixed in cold acetone for 10 minutes.

  • Serum Dilution: Test sera are serially diluted (e.g., 1:40, 1:80, 1:160, etc.) in phosphate-buffered saline (PBS).

  • Incubation: A drop of each serum dilution is applied to a well on the antigen slide. The slides are incubated in a humid chamber at 37°C for 30 minutes.

  • Washing: The slides are washed three times with PBS for 5 minutes each.

  • Conjugate Application: A drop of fluorescein isothiocyanate (FITC)-conjugated anti-bovine IgG is added to each well. The slides are incubated again in a humid chamber at 37°C for 30 minutes.

  • Final Washing: The slides are washed three times with PBS as described before.

  • Mounting and Examination: A drop of buffered glycerol is added to each well, and a coverslip is placed. The slides are examined under a fluorescence microscope. The antibody titer is the reciprocal of the highest serum dilution showing specific fluorescence.

Flow Cytometry for Lymphocyte Subpopulation Analysis

This protocol is adapted from the study investigating lymphocyte changes in dogs with babesiosis treated with this compound.[2][3]

  • Blood Collection: Whole blood is collected in EDTA tubes.

  • Leukocyte Staining: 100 µL of whole blood is incubated with a cocktail of fluorescently-labeled monoclonal antibodies specific for canine lymphocyte surface markers (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD21) for 30 minutes at room temperature in the dark.

  • Red Blood Cell Lysis: A lysing solution is added to the stained blood to lyse the red blood cells.

  • Washing: The remaining leukocytes are washed twice with PBS containing 0.1% sodium azide.

  • Fixation: The cells are fixed with 1% paraformaldehyde.

  • Data Acquisition: The stained cells are analyzed on a flow cytometer. Lymphocytes are gated based on their forward and side scatter properties. The percentages of different lymphocyte subpopulations are determined by analyzing the fluorescence of the cells within the lymphocyte gate.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures and the potential signaling pathways involved in the host immune response to treatment.

Experimental_Workflow_IFAT cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis Antigen_Slide Antigen Slide Preparation Incubation1 Incubate with Serum Dilutions Antigen_Slide->Incubation1 Serum_Dilution Serial Dilution of Serum Serum_Dilution->Incubation1 Washing1 Wash Incubation1->Washing1 Conjugate Add FITC-conjugated Secondary Antibody Washing1->Conjugate Incubation2 Incubate Conjugate->Incubation2 Washing2 Wash Incubation2->Washing2 Microscopy Fluorescence Microscopy Washing2->Microscopy Titer Determine Antibody Titer Microscopy->Titer

Caption: Workflow for Indirect Fluorescent Antibody Test (IFAT).

Experimental_Workflow_Flow_Cytometry cluster_sample Sample Processing cluster_preparation Cell Preparation cluster_analysis Data Analysis Blood_Collection Whole Blood Collection Staining Leukocyte Staining Blood_Collection->Staining Lysis RBC Lysis Staining->Lysis Washing Wash Leukocytes Lysis->Washing Fixation Cell Fixation Washing->Fixation Acquisition Flow Cytometer Acquisition Fixation->Acquisition Gating Gating on Lymphocytes Acquisition->Gating Quantification Quantify Subpopulations Gating->Quantification

Caption: Workflow for Flow Cytometry Analysis of Lymphocytes.

Immune_Response_Pathway Imidocarb Imidocarb Dipropionate Parasite_Clearance Parasite Clearance Imidocarb->Parasite_Clearance Antigen_Presentation Antigen Presentation Parasite_Clearance->Antigen_Presentation T_Helper_Cells CD4+ T Helper Cells Antigen_Presentation->T_Helper_Cells B_Cells B Cells (CD21+) T_Helper_Cells->B_Cells Cytotoxic_T_Cells CD8+ Cytotoxic T Cells T_Helper_Cells->Cytotoxic_T_Cells Antibody_Production Antibody Production B_Cells->Antibody_Production Cellular_Immunity Cellular Immunity Cytotoxic_T_Cells->Cellular_Immunity

Caption: Potential Immunomodulatory Pathway of Imidocarb.

References

Navigating the Challenge of Resistance: A Comparative Guide to Imidocarb Dipropionate and Other Babesicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant strains of Babesia, the causative agent of babesiosis, presents a significant challenge to veterinary and human health. Imidocarb dipropionate has long been a frontline therapy for this parasitic disease, but concerns over its efficacy against certain species and the potential for resistance necessitate a thorough understanding of its performance relative to other available babesicides. This guide provides a comprehensive comparison of this compound with other anti-babesial compounds, focusing on cross-resistance patterns, supported by experimental data.

Comparative Efficacy of Babesicides Against Babesia Species

The in vitro susceptibility of various Babesia species to this compound and other babesicides has been a subject of numerous studies. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that inhibits 50% of parasitic growth, is a key metric in these evaluations. The following tables summarize the available IC50 data for several key Babesia species.

DrugBabesia bovis (IC50 in nM)Babesia bigemina (IC50 in nM)Babesia divergens (IC50 in µg/L)
This compound 117.3 - 635.1[1][2]61.5[3]27 - 34[1]
Diminazene Aceturate ---
Atovaquone ---
Buparvaquone 50.01 - 77.06[1][2]44.66[3]-
ELQ-316 654.9[2]48.10[3]-
Clindamycin --2200 - 3400[1]
Quinine -->5000
Pentamidine --12 - 19
Phenamidine --3 - 5

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in parasite strains, culture conditions, and assay methodologies.

In addition to in vitro data, clinical and in vivo studies provide valuable insights into the practical efficacy of these drugs. For instance, some smaller Babesia species, such as Babesia gibsoni, are known to be relatively resistant to this compound.[4] Combination therapies are often employed to overcome resistance and improve clinical outcomes. A combination of diminazene aceturate, this compound, and clindamycin has been reported as an effective strategy for treating B. gibsoni infections.[5] In a case of suspected imidocarb resistance in Babesia canis, a treatment regimen of atovaquone and azithromycin proved successful after repeated failures with imidocarb.[4][6]

Cross-Resistance: A Critical Consideration

Cross-resistance, where resistance to one drug confers resistance to another, is a major concern in antimicrobial therapy. While comprehensive studies on the cross-resistance profile of imidocarb-resistant Babesia are limited, some key findings provide important insights.

An early study demonstrated that experimentally induced tolerance to imidocarb in Babesia argentina resulted in cross-resistance to related babesicides and the antibiotic oxytetracycline.[7] More recently, a diminazene aceturate-resistant strain of Babesia gibsoni developed in vitro showed cross-resistance to clindamycin, doxycycline, and pentamidine. This suggests that parasites can develop broad-spectrum resistance mechanisms.

Conversely, a clinical case report described a Babesia canis infection that was refractory to multiple treatments with this compound but was successfully cleared with a combination of atovaquone and azithromycin.[4][6] This suggests a lack of cross-resistance between imidocarb and the atovaquone/azithromycin combination in this particular case.

Experimental Methodologies

Understanding the experimental protocols used to generate these findings is crucial for interpreting the data and designing future studies.

In Vitro Drug Susceptibility Testing

A common method for assessing the in vitro efficacy of anti-babesial drugs is the SYBR Green I-based fluorescence assay.

G cluster_setup Assay Setup cluster_incubation Incubation cluster_lysis Lysis and Staining cluster_readout Data Acquisition and Analysis A Babesia-infected erythrocytes (e.g., 1% parasitemia) B 96-well microplate A->B D Incubate for 72-96 hours (e.g., 37°C, 5% CO2) B->D C Serial dilutions of test compounds C->B E Lyse erythrocytes D->E F Add SYBR Green I stain (binds to parasite DNA) E->F G Measure fluorescence F->G H Calculate IC50 values G->H

Workflow for in vitro drug susceptibility testing of Babesia.

This workflow involves culturing Babesia-infected red blood cells in the presence of serial dilutions of the babesicide being tested. After an incubation period, the red blood cells are lysed, and a fluorescent dye, SYBR Green I, is added, which intercalates with the parasite's DNA. The fluorescence intensity is then measured, which is proportional to the number of viable parasites. This data is used to calculate the IC50 value.

In Vivo Efficacy Evaluation

In vivo studies are essential to confirm the efficacy of a drug in a living organism. A common model for babesiosis research is the mouse model infected with Babesia microti.

G cluster_infection Infection cluster_treatment Treatment cluster_monitoring Monitoring cluster_outcome Outcome Assessment A Inoculate mice with Babesia-infected erythrocytes B Administer test compounds (e.g., daily for 7-10 days) A->B After establishment of parasitemia C Monitor parasitemia levels (e.g., Giemsa-stained blood smears) B->C D Assess clinical signs and hematological parameters B->D E Determine parasite clearance and clinical recovery C->E D->E

Workflow for in vivo evaluation of babesicide efficacy.

In this experimental setup, mice are infected with Babesia parasites. Once the infection is established, the animals are treated with the test compounds. The efficacy of the treatment is assessed by monitoring the percentage of infected red blood cells (parasitemia) over time, as well as observing clinical signs and changes in blood parameters.

Mechanisms of Action and Potential for Cross-Resistance

The mechanisms of action of different babesicides can provide clues to the potential for cross-resistance.

G cluster_diamidines Aromatic Diamidines cluster_naphthoquinones Naphthoquinones cluster_targets Parasite Targets Imidocarb This compound DNA DNA Synthesis and Integrity Imidocarb->DNA Inhibits Diminazene Diminazene Aceturate Diminazene->DNA Inhibits Atovaquone Atovaquone Mitochondria Mitochondrial Electron Transport Chain (Cytochrome bc1 complex) Atovaquone->Mitochondria Inhibits Buparvaquone Buparvaquone Buparvaquone->Mitochondria Inhibits

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidocarb Dipropionate
Reactant of Route 2
Imidocarb Dipropionate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。